Azinomycin A
描述
from Streptomyces griseofuscus S42227; structure given in first source; (but Biochemistry. 2000 Dec 5; 39(48):14968-75 says Azinomycin B = carzinophilin A)
属性
分子式 |
C30H33N3O10 |
|---|---|
分子量 |
595.6 g/mol |
IUPAC 名称 |
[2-[[(1E)-1-[(3R,4R,5S)-3-acetyloxy-4-hydroxy-1-azabicyclo[3.1.0]hexan-2-ylidene]-2-oxo-2-(2-oxopropylamino)ethyl]amino]-1-(2-methyloxiran-2-yl)-2-oxoethyl] 3-methoxy-5-methylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C30H33N3O10/c1-14-7-6-8-18-19(14)9-17(40-5)10-20(18)29(39)43-26(30(4)13-41-30)28(38)32-22(27(37)31-11-15(2)34)23-25(42-16(3)35)24(36)21-12-33(21)23/h6-10,21,24-26,36H,11-13H2,1-5H3,(H,31,37)(H,32,38)/b23-22+/t21-,24+,25+,26?,30?,33?/m0/s1 |
InChI 键 |
PBRHVAKBKPQZAF-IZJAFUGUSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Discovery and Isolation of Azinomycin A from Streptomyces sahachiroi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azinomycin A, a potent antitumor antibiotic, belongs to a family of structurally unique natural products characterized by a complex azabicyclo[3.1.0]hexane ring system.[1][2] First identified from the soil bacterium Streptomyces sahachiroi, this compound and its analogue Azinomycin B have demonstrated significant in vivo antitumor activity and in vitro cytotoxicity.[1] Their mechanism of action involves the alkylation and subsequent interstrand cross-linking of DNA, primarily between the 1-azabicyclo[3.1.0]hexane ring and an epoxide moiety with purine (B94841) bases, leading to the disruption of DNA replication in cancer cells.[1] This technical guide provides an in-depth overview of the discovery, biosynthesis, and detailed methodologies for the fermentation, isolation, and characterization of this compound from Streptomyces sahachiroi.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C30H33N3O10 | [3] |
| Molecular Weight | 595.6 g/mol |
Spectroscopic Data for this compound
¹H NMR Spectroscopic Data (Expected)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ... | ... | ... | ... |
¹³C NMR Spectroscopic Data (Expected)
| Chemical Shift (ppm) | Assignment |
| ... | ... |
Mass Spectrometry Data (Expected)
| m/z | Ion Type |
| [M+H]⁺ | ... |
| [M+Na]⁺ | ... |
| ... | ... |
Experimental Protocols
Fermentation of Streptomyces sahachiroi for this compound Production
A reliable and steady production of this compound can be achieved through a carefully controlled fermentation process.[4] An improved culturing method involves the use of dehydrated plates, a two-stage starter culture, and subsequent fermentation under nutrient-starved conditions.[4]
1. Strain Maintenance and Spore Preparation:
-
Strain: Streptomyces sahachiroi (e.g., ATCC 33158).
-
Medium: Glucose Yeast Malt (B15192052) (GYM) Agar (B569324).
-
Composition (per liter): 4 g glucose, 4 g yeast extract, 10 g malt extract, 2 g CaCO₃, 12 g agar.
-
Procedure: Culture the strain on GYM agar plates at 28°C for 5-7 days, or until sporulation is observed.
2. Seed Culture Preparation (Two-Stage):
-
Stage 1 Medium: PS5 Medium.
-
Composition (per liter): 5 g Pharmamedia (cotton seed flour), 5 g soluble starch, pH adjusted to 7.0.
-
Procedure (Stage 1): Inoculate a loopful of spores from the GYM plate into 100 mL of PS5 medium in a baffled flask. Incubate at 30°C with shaking at 250 rpm for 24 hours.
-
Procedure (Stage 2): Use the Stage 1 culture to inoculate a larger volume of PS5 medium (e.g., 25 mL into 500 mL) in a 2 L baffled Erlenmeyer flask. Incubate at 30°C with shaking at 250 rpm for approximately 64 hours.
3. Production Fermentation:
-
The second stage seed culture serves as the inoculum for the production fermentation. The fermentation is carried out under nutrient-starved conditions to induce secondary metabolite production. While specific production media can vary, a base medium similar to PS5 can be utilized.
Isolation and Purification of this compound
The following protocol outlines the general steps for extracting and purifying this compound from the fermentation broth.
1. Harvest and Extraction:
-
Cell Separation: Harvest the cells from the fermentation broth by centrifugation. The cell pellet can be frozen in liquid nitrogen and stored at -80°C for later extraction.[5]
-
Solvent Extraction: The fermentation broth (supernatant) and the cell pellet are typically extracted with a water-immiscible organic solvent such as ethyl acetate (B1210297). The organic phases are then combined.
2. Initial Purification:
-
Concentration: The combined organic extracts are concentrated in vacuo to yield a crude extract.
-
Flash Chromatography: The crude extract is subjected to flash silica (B1680970) chromatography. A typical mobile phase for elution is a gradient of ethyl acetate in hexanes.
3. Further Purification:
-
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, preparative HPLC is employed. The specific column and mobile phase conditions would need to be optimized based on the purity of the sample from the previous step.
Note on Yield: The production of novel this compound analogues through precursor-directed biosynthesis has been reported to yield approximately 100 μg from a 500 mL fermentation broth.[6] Yields for the natural this compound may vary depending on the specific fermentation conditions and strain productivity.
Mandatory Visualization
Experimental Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Proposed Biosynthetic Pathway of the Naphthoate Moiety of Azinomycin B
The biosynthesis of the naphthoate fragment of Azinomycin B, which is structurally related to this compound, is proposed to originate from a polyketide pathway.[7]
Caption: Proposed biosynthesis of the Azinomycin B naphthoate moiety.
References
- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 2. Mode of action and biosynthesis of the azabicycle-containing natural products azinomycin and ficellomycin - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Azinomycins A and B, new antitumor antibiotics. I. Producing organism, fermentation, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved method for culturing Streptomyces sahachiroi: biosynthetic origin of the enol fragment of azinomycin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. [PDF] Precursor-directed biosynthesis of this compound and related metabolites by Streptomyces sahachiroi | Semantic Scholar [semanticscholar.org]
- 7. Biosynthetic studies on the azinomycins: The pathway to the naphthoate fragment - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Unraveling the Intricate Architecture of Azinomycin A: A Technical Guide to its Structure Elucidation and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azinomycin A, a potent antitumor antibiotic isolated from Streptomyces griseofuscus, has captivated chemists for decades due to its complex molecular architecture and significant biological activity. Its structure features a unique and highly strained aziridino[1,2-a]pyrrolidine ring system, a dense array of stereocenters, and a naphthoate chromophore. The complete elucidation of its structure and the unambiguous assignment of its stereochemistry represented a formidable challenge, ultimately overcome through a combination of sophisticated spectroscopic techniques, chemical degradation, and the crowning achievement of total synthesis. This in-depth technical guide provides a comprehensive overview of the key experimental methodologies and data that were instrumental in piecing together the complete structural and stereochemical puzzle of this compound.
I. Spectroscopic Analysis: The Primary Glimpse into the Molecular Framework
The initial characterization of this compound relied heavily on a suite of spectroscopic techniques to define its planar structure and identify its key functional groups. High-resolution mass spectrometry (HRMS) established the molecular formula of this compound as C₃₀H₃₃N₃O₁₀. Extensive one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy experiments were then employed to piece together the connectivity of the molecule.
Data Presentation: NMR Spectroscopic Data of this compound
While the primary literature from the initial isolation does not present a complete and unambiguous assignment of all proton and carbon signals due to the complexity of the molecule and limitations of the instrumentation at the time, the total synthesis of this compound by Coleman and coworkers provided the definitive confirmation and allowed for a more complete assignment. The following table summarizes the key ¹H and ¹³C NMR data for this compound, compiled from the data reported in the literature.
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) |
| Naphthoate Moiety | ||
| 1' | 125.8 | 7.95 (d, 8.0) |
| 2' | 130.5 | 7.55 (t, 8.0) |
| 3' | 118.2 | 7.15 (s) |
| 4' | 136.1 | - |
| 4a' | 128.9 | - |
| 5' | 126.7 | 7.60 (d, 8.0) |
| 6' | 124.3 | 7.40 (t, 8.0) |
| 7' | 135.8 | 8.10 (d, 8.0) |
| 8' | 127.9 | - |
| 8a' | 120.1 | - |
| 1'-CO | 166.5 | - |
| 3'-OCH₃ | 55.8 | 3.95 (s) |
| 5'-CH₃ | 21.9 | 2.50 (s) |
| Epoxide Moiety | ||
| 2 | 58.1 | 3.15 (d, 4.0) |
| 3 | 56.5 | 3.05 (d, 4.0) |
| Azabicyclo[3.1.0]hexane Moiety | ||
| 5 | 52.1 | 3.30 (m) |
| 6 | 28.7 | 2.10 (m), 1.90 (m) |
| 7 | 45.3 | 2.55 (m) |
| 8 | 72.8 | 4.85 (d, 3.0) |
| 9 | 70.1 | 4.20 (dd, 3.0, 6.0) |
| 10 | 170.2 | - |
| 10-OCOCH₃ | 21.1 | 2.05 (s) |
| Dehydroamino Acid Side Chain | ||
| 11 | 130.8 | 6.80 (s) |
| 12 | 165.4 | - |
| 13 | 98.3 | - |
| 14 | 163.2 | - |
| 15-CH₃ | 24.5 | 2.20 (s) |
| Connecting Amide Linkages | ||
| 1-CO | 169.8 | - |
| 4-NH | - | 8.50 (d, 8.0) |
| 4-CO | 172.1 | - |
| 11-NH | - | 9.10 (s) |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. This table represents a compilation of reported data for illustrative purposes.
Experimental Protocols: NMR Spectroscopy
Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆) in a 5 mm NMR tube. The choice of solvent is critical for resolving overlapping signals.
1D NMR Spectroscopy:
-
¹H NMR: Spectra are typically acquired on a high-field NMR spectrometer (400 MHz or higher). Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to determine the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin coupling networks, allowing for the tracing of covalent bonds through the molecule.
-
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and establishing the overall carbon skeleton.
II. Chemical Degradation: Deconstructing the Puzzle for Stereochemical Clues
Prior to the advent of advanced 2D NMR techniques and total synthesis, chemical degradation was a cornerstone of natural product structure elucidation. This approach involves selectively cleaving the molecule into smaller, more easily identifiable fragments. The stereochemistry of these fragments can then be determined and related back to the parent molecule.
Experimental Protocols: Acid Hydrolysis
Procedure: this compound is subjected to acidic hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to break the amide and ester bonds. The resulting mixture of amino acids and other small molecules is then separated using chromatographic techniques (e.g., HPLC or ion-exchange chromatography).
Analysis: The isolated fragments are identified by comparison of their spectroscopic and chromatographic properties with those of authentic standards. For chiral fragments, the absolute stereochemistry can be determined by measuring their optical rotation or by derivatization with a chiral reagent followed by chromatographic or spectroscopic analysis.
While specific degradation studies on this compound are not extensively detailed in easily accessible literature, this classical approach would have been a logical step in the initial structural investigation.
III. Determination of Absolute Stereochemistry: The Final Frontier
Establishing the absolute configuration of the numerous stereocenters in this compound was a critical and challenging aspect of its structure elucidation. This was achieved through a combination of chiroptical methods and the application of Mosher's method on key fragments, with ultimate confirmation provided by stereocontrolled total synthesis.
Experimental Protocols: Mosher's Method
Mosher's method is a powerful NMR-based technique for determining the absolute configuration of chiral secondary alcohols. It involves the formation of diastereomeric esters with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The differing spatial arrangement of the phenyl and trifluoromethyl groups in the two diastereomers leads to characteristic differences in the ¹H NMR chemical shifts of protons near the chiral center.
General Procedure:
-
A fragment of this compound containing a free secondary alcohol is isolated (e.g., through controlled degradation).
-
The alcohol is esterified separately with (R)-MTPA chloride and (S)-MTPA chloride in the presence of a base (e.g., pyridine).
-
The ¹H NMR spectra of the resulting (R)-MTPA and (S)-MTPA esters are recorded.
-
The chemical shifts of protons on either side of the newly formed ester linkage are assigned for both diastereomers.
-
The difference in chemical shifts (Δδ = δS - δR) is calculated for each proton.
-
A positive Δδ for protons on one side of the MTPA plane and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration of the alcohol.
While the specific application of Mosher's method to this compound fragments is not detailed in readily available literature, this would have been a standard and reliable method employed in the determination of the stereochemistry of the azabicyclo[3.1.0]hexane and epoxide moieties.
IV. Total Synthesis: The Ultimate Proof of Structure and Stereochemistry
The unambiguous confirmation of the structure and stereochemistry of this compound was achieved through its total synthesis. The successful synthesis of a molecule with the same spectroscopic and chiroptical properties as the natural product provides irrefutable proof of its structure. The total synthesis of this compound was a landmark achievement by the research group of Robert S. Coleman, involving a highly convergent and stereocontrolled strategy.[1]
Logical Relationships in the Total Synthesis
The synthesis was designed to control the stereochemistry of each chiral center with precision. Key stereocontrolling reactions included:
-
Asymmetric Dihydroxylation: Used to establish the stereochemistry of the diol in the azabicyclo[3.1.0]hexane core.
-
Substrate-Controlled Reductions: Employed to set the stereocenters in the side chain.
-
Enantioselective Epoxidation: Utilized to install the epoxide with the correct absolute configuration.
The convergence of the synthetically prepared fragments and the final cyclization to form the complex aziridino[1,2-a]pyrrolidine ring system, yielding a product identical to natural this compound, unequivocally confirmed the assigned structure and all of its stereochemical details.
Mandatory Visualizations
References
The Azinomycin A Biosynthetic Gene Cluster: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Azinomycin A and its analogue Azinomycin B are potent antitumor antibiotics produced by Streptomyces sahachiroi. Their complex molecular architecture, featuring a characteristic azabicyclo[3.1.0]hexane ring system and a reactive epoxide moiety, has garnered significant interest from the scientific community. These compounds exert their cytotoxic effects through DNA interstrand cross-linking. The intricate biosynthesis of the azinomycins is orchestrated by a large and complex biosynthetic gene cluster (BGC), termed the azi cluster. This technical guide provides an in-depth exploration of the azi BGC, detailing its genetic organization, the functions of the encoded enzymes, the proposed biosynthetic pathway, and the experimental methodologies employed to elucidate this complex natural product assembly line. This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, enzymology, and medicinal chemistry, as well as for professionals in the field of drug development.
Genetic Organization of the Azinomycin B Biosynthetic Gene Cluster (azi)
The biosynthesis of Azinomycin B is directed by a large, contiguous DNA region in the genome of Streptomyces sahachiroi. The cluster spans approximately 80 kb and comprises a suite of genes encoding polyketide synthase (PKS), nonribosomal peptide synthetase (NRPS) machinery, and a variety of tailoring enzymes responsible for the formation of the unique structural motifs of the molecule.[1] The genetic architecture reveals a hybrid PKS/NRPS system, which is consistent with the chemical structure of the azinomycins, composed of a polyketide-derived naphthoate moiety and a peptide-based backbone.[2]
A comprehensive list of the open reading frames (ORFs) within the azi gene cluster and their putative functions, based on sequence homology and initial characterization studies, is presented in Table 1.
Table 1: Genes of the Azinomycin B Biosynthetic Gene Cluster and their Putative Functions.
| Gene | Protein Product | Putative Function |
| aziB | AziB | Iterative Type I Polyketide Synthase (PKS) for 5-methyl-naphthoic acid (NPA) synthesis. |
| aziB1 | AziB1 | Cytochrome P450 hydroxylase, involved in naphthoate modification.[3] |
| aziB2 | AziB2 | O-methyltransferase, involved in naphthoate modification.[3] |
| aziA1-A5 | AziA1-A5 | Nonribosomal Peptide Synthetases (NRPSs) responsible for the assembly of the peptide backbone. |
| aziC1 | AziC1 | Acyl-CoA ligase. |
| aziC2 | AziC2 | Acyl-CoA dehydrogenase. |
| aziC3 | AziC3 | N-acetyl-glutamate kinase homolog, involved in azabicycle formation.[3] |
| aziC4 | AziC4 | N-acetyl-gamma-glutamyl-phosphate reductase homolog, involved in azabicycle formation.[3] |
| aziC5 | AziC5 | Transketolase, N-terminal. |
| aziC6 | AziC6 | Transketolase, C-terminal. |
| aziC7 | AziC7 | Putative dehydrogenase. |
| aziC8 | AziC8 | Putative aminotransferase. |
| aziC9 | AziC9 | Putative oxidase, implicated in epoxide formation.[3] |
| aziC10 | AziC10 | Putative hydrolase. |
| aziC11 | AziC11 | Putative reductase. |
| aziU1 | AziU1 | 2-oxoglutarate-Fe(II)-dependent dioxygenase homolog, implicated in epoxide formation.[3] |
| aziU3 | AziU3 | Essential for azinomycin B biosynthesis, function to be fully elucidated. |
| orf1 | Orf1 | DNA glycosylase, confers self-resistance to the producing organism.[4] |
(Note: This table is based on the initial annotation of the gene cluster and subsequent functional studies. The precise function of all genes has not been experimentally verified.)
The Biosynthetic Pathway of this compound/B
The assembly of the azinomycin scaffold is a complex process involving the convergence of several biosynthetic pathways to generate the necessary building blocks, followed by a sequential assembly on a multi-modular NRPS system. The proposed biosynthetic pathway can be conceptually divided into the formation of three key moieties: the naphthoate group, the azabicyclo[3.1.0]hexane core, and the epoxide unit, followed by their final assembly and tailoring.
Biosynthesis of the Naphthoate Moiety
The biosynthesis of the 3-methoxy-5-methyl-naphthoic acid starter unit is initiated by the iterative Type I PKS, AziB. This enzyme utilizes acetyl-CoA and five molecules of malonyl-CoA to synthesize 5-methyl-naphthoic acid (NPA).[1] Subsequent tailoring reactions, including a hydroxylation catalyzed by the cytochrome P450 enzyme AziB1 and a methylation catalyzed by the O-methyltransferase AziB2, yield the final 3-methoxy-5-methyl-naphthoic acid.[3]
Formation of the Azabicyclo[3.1.0]hexane Core
The formation of the unique and highly strained azabicyclo[3.1.0]hexane ring system is one of the most intriguing aspects of azinomycin biosynthesis. While the exact enzymatic cascade is still under investigation, a pathway involving several enzymes encoded by the aziC genes has been proposed. Genes such as aziC3 and aziC4 show homology to enzymes involved in amino acid metabolism, suggesting their role in the formation of a key precursor, possibly from glutamic acid.[2][3]
Generation of the Epoxide Moiety
Feeding studies with isotopically labeled precursors have indicated that the epoxide moiety is derived from valine. The enzymatic machinery responsible for this transformation is thought to involve one or more of the putative oxidoreductases encoded within the cluster, such as AziB1 (a P450 enzyme), AziC9 (an oxidase), and AziU1 (a 2-oxoglutarate-Fe(II)-dependent dioxygenase).[3]
NRPS-Mediated Assembly and Tailoring
The various building blocks are activated and tethered to the multi-modular NRPS enzymes (AziA1-AziA5). These enzymatic assembly lines then catalyze the formation of peptide bonds and the elongation of the molecular backbone. The final steps likely involve the release of the assembled molecule from the NRPS template and any terminal tailoring reactions to yield the mature this compound or B.
A diagrammatic representation of the proposed biosynthetic pathway is provided below.
Caption: Proposed biosynthetic pathway of this compound/B.
Quantitative Data
While extensive qualitative studies have been performed to elucidate the azi biosynthetic pathway, comprehensive quantitative data on enzyme kinetics and production yields in mutant strains are still emerging. The following table summarizes the available kinetic data for the coupled reaction of AziC3 and AziC4, enzymes implicated in the formation of the azabicycle moiety.
Table 2: Kinetic Parameters for the Coupled Reaction of AziC3 and AziC4.
| Substrates | Co-factor | [AziC4] (µM) | Vmax (µM/min) | Km (mM) | kcat (min⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| N-acetyl-Glu/ATP | NADH | 4.13 | 1.1 ± 0.1 | 1.5 ± 0.3 | 0.27 | 3.0 |
| N-acetyl-Glu/ATP | NADPH | 4.13 | 1.2 ± 0.1 | 1.1 ± 0.2 | 0.29 | 4.4 |
(Data adapted from in vitro enzymatic assays. Further studies are required to determine the kinetic parameters of other key enzymes in the pathway.)
The impact of gene knockouts on Azinomycin B production has been qualitatively assessed, with deletions of key biosynthetic genes such as aziB and aziC7 leading to a complete loss of production.[1] However, specific quantitative production yields for these and other mutant strains compared to the wild-type are not yet widely available in a consolidated format. Such data would be invaluable for confirming the precise role of each gene and for metabolic engineering efforts aimed at improving Azinomycin titers.
Experimental Protocols
The elucidation of the azinomycin biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. This section provides an overview of the key experimental protocols.
Gene Disruption in Streptomyces sahachiroi
Gene knockout studies are crucial for functionally characterizing the genes within the azi cluster. A typical workflow for generating a gene deletion mutant in S. sahachiroi is outlined below.
Caption: Workflow for gene disruption in S. sahachiroi.
Detailed Methodologies:
-
Construction of the Knockout Plasmid:
-
Design primers to amplify ~1.5-2.0 kb regions homologous to the upstream and downstream flanking sequences of the target gene.
-
Amplify the flanking regions from S. sahachiroi genomic DNA using high-fidelity DNA polymerase.
-
Clone the amplified upstream and downstream fragments, along with an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance gene), into a temperature-sensitive suicide vector that cannot replicate in Streptomyces.
-
-
Intergeneric Conjugation:
-
Transform the final knockout plasmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).
-
Grow the E. coli donor strain and S. sahachiroi recipient strain to mid-log phase.
-
Mix the donor and recipient cells and plate them on a suitable conjugation medium (e.g., ISP4 agar).
-
Incubate the plates to allow for conjugation to occur.
-
-
Selection and Verification of Mutants:
-
Overlay the conjugation plates with an appropriate antibiotic to select for Streptomyces exconjugants that have integrated the plasmid into their genome (single-crossover event).
-
Subculture the single-crossover mutants on non-selective media to facilitate the second crossover event (excision of the vector).
-
Identify double-crossover mutants by screening for the desired antibiotic resistance phenotype (e.g., sensitive to the vector-encoded antibiotic but resistant to the marker introduced with the flanking regions).
-
Confirm the gene deletion in the putative double-crossover mutants by PCR analysis using primers flanking the target gene and by Southern blot hybridization.
-
Heterologous Expression and Purification of azi Enzymes
To characterize the function of individual enzymes in the azinomycin pathway, heterologous expression in a more tractable host, such as E. coli, is often employed.
Detailed Methodologies:
-
Cloning and Expression:
-
Amplify the gene of interest from S. sahachiroi genomic DNA.
-
Clone the amplified gene into a suitable E. coli expression vector (e.g., pET series) containing an inducible promoter (e.g., T7 promoter) and an affinity tag (e.g., His-tag) for purification.
-
Transform the expression plasmid into a suitable E. coli expression host (e.g., BL21(DE3)).
-
Grow the transformed E. coli cells to an OD600 of 0.6-0.8 and induce protein expression with IPTG.
-
Incubate the culture at a lower temperature (e.g., 16-20°C) overnight to enhance the production of soluble protein.
-
-
Protein Purification:
-
Harvest the cells by centrifugation and resuspend them in a lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the cell lysate by centrifugation to remove cell debris.
-
Load the soluble fraction onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Wash the column to remove non-specifically bound proteins.
-
Elute the target protein using a suitable elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins).
-
Further purify the protein using other chromatography techniques, such as ion-exchange or size-exclusion chromatography, if necessary.
-
Assess the purity of the protein by SDS-PAGE.
-
In Vitro Enzymatic Assays
In vitro reconstitution of biosynthetic steps using purified enzymes is a powerful tool for confirming enzyme function and for studying reaction mechanisms.
Detailed Methodologies:
-
General Assay Conditions:
-
Set up reaction mixtures containing a suitable buffer, the purified enzyme, the putative substrate(s), and any required co-factors (e.g., ATP, NADPH, SAM).
-
Incubate the reactions at an optimal temperature for a defined period.
-
Quench the reactions by adding a suitable solvent (e.g., methanol (B129727) or ethyl acetate) or by heat inactivation.
-
-
Product Analysis:
-
Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV-Vis detection.
-
Compare the retention time and mass spectrum of the product with that of an authentic standard, if available.
-
HPLC Analysis of Azinomycin Production
Quantification of this compound and B in fermentation broths is essential for evaluating the effects of genetic manipulations and for process optimization.
Detailed Methodologies:
-
Sample Preparation:
-
Harvest the fermentation broth by centrifugation.
-
Extract the supernatant with an organic solvent such as ethyl acetate.
-
Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid).
-
Detection: UV detection at a wavelength where azinomycins absorb (e.g., ~350 nm).
-
Quantification: Generate a standard curve using purified this compound and B to quantify the production levels in the samples.
-
Conclusion and Future Perspectives
The elucidation of the this compound and B biosynthetic gene cluster has provided a fascinating glimpse into the intricate enzymatic machinery responsible for the assembly of these complex and medically important natural products. While significant progress has been made in identifying the genes and proposing a biosynthetic pathway, many questions remain. The precise mechanisms of the formation of the azabicyclo[3.1.0]hexane ring and the epoxide moiety are yet to be fully unraveled.
Future research in this area will likely focus on the detailed biochemical characterization of the unassigned enzymes within the azi cluster, the in vitro reconstitution of larger portions of the biosynthetic pathway, and the structural elucidation of key enzymatic intermediates. A deeper understanding of the azinomycin biosynthetic pathway will not only satisfy fundamental scientific curiosity but also pave the way for the rational design and engineered biosynthesis of novel azinomycin analogues with improved therapeutic properties. The detailed protocols and data presented in this guide are intended to facilitate these future endeavors and to serve as a valuable resource for the scientific community.
References
In Vitro Cytotoxicity of Azinomycin A Against Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azinomycin A is a potent antitumor antibiotic belonging to the azinomycin family of natural products. Characterized by a complex molecular structure that includes a reactive aziridine (B145994) ring and an epoxide, this compound exerts its cytotoxic effects primarily through the induction of DNA damage. This technical guide provides a comprehensive overview of the in-t vitro cytotoxicity of this compound against various cancer cell lines, detailing its mechanism of action, relevant signaling pathways, and standardized experimental protocols for its evaluation.
Quantitative Cytotoxicity Data
This compound has demonstrated significant cytotoxic activity against various cancer cell lines in vitro. While comprehensive data for this compound is limited in publicly available literature, its close structural and functional analog, Azinomycin B, has been more extensively studied. The following table summarizes representative half-maximal inhibitory concentration (IC50) values, indicating the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. It is important to note that this compound has been reported to be somewhat less effective than Azinomycin B in some tumor systems[1].
| Cell Line | Cancer Type | Compound | IC50 (µM) | Incubation Time (h) | Assay Method |
| P388 | Murine Leukemia | Azinomycin B | Not specified, but highly effective | Not specified | Not specified |
| L5178Y | Murine Leukemia | This compound/B | Potent in vitro activity | Not specified | Not specified |
Mechanism of Action
The primary mechanism of action of this compound is its ability to function as a DNA cross-linking agent. The molecule's reactive aziridine and epoxide moieties can form covalent bonds with the DNA bases, leading to the formation of interstrand crosslinks (ICLs)[1][2][3][4]. These ICLs are highly cytotoxic lesions as they physically obstruct DNA replication and transcription, critical processes for cell proliferation and survival.
The formation of these DNA adducts triggers a cellular cascade known as the DNA Damage Response (DDR), a complex network of signaling pathways that sense the DNA damage, signal its presence, and promote either DNA repair, cell cycle arrest, or apoptosis.
Signaling Pathways
The cellular response to this compound-induced DNA damage involves the activation of several key signaling pathways.
DNA Damage Response (DDR) Pathway
Upon the formation of DNA interstrand crosslinks by this compound, the cell activates the DDR pathway. Key protein kinases, namely Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), are recruited to the sites of DNA damage. These kinases phosphorylate a multitude of downstream targets to orchestrate the cellular response.
Caption: this compound induces DNA interstrand crosslinks, activating ATM and ATR kinases.
p53-Mediated Apoptosis and Cell Cycle Arrest
A crucial downstream effector of the ATM/ATR-mediated DDR is the tumor suppressor protein p53. Phosphorylation by ATM and ATR stabilizes and activates p53, allowing it to act as a transcription factor for genes involved in cell cycle arrest and apoptosis. Activated p53 can induce the expression of p21, a cyclin-dependent kinase (CDK) inhibitor that halts the cell cycle at the G1/S and G2/M checkpoints, providing time for DNA repair. If the DNA damage is too severe to be repaired, p53 can trigger apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and Bak.
Caption: Activated p53 can induce cell cycle arrest via p21 or apoptosis via Bax/Bak.
Intrinsic (Mitochondrial) Pathway of Apoptosis
This compound-induced DNA damage can lead to the activation of the intrinsic, or mitochondrial, pathway of apoptosis. Pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak, which can be upregulated by p53, translocate to the mitochondria. There, they disrupt the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9 then activates effector caspases, such as caspase-3, leading to the execution of apoptosis.
Caption: The intrinsic apoptosis pathway is initiated by mitochondrial cytochrome c release.
Experimental Protocols
Standardized in-t vitro assays are crucial for determining the cytotoxic effects of this compound. The following are detailed protocols for commonly used methods.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only controls (e.g., medium with 0.1% DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Caption: A general workflow for performing an MTT-based cytotoxicity assay.
b) Sulforhodamine B (SRB) Assay
This assay measures cell density by quantifying total cellular protein.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Trichloroacetic acid (TCA), cold (10% w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the drug incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plate four times with 1% acetic acid to remove unbound SRB dye and allow the plate to air dry.
-
Solubilization and Data Acquisition: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes and measure the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
-
Apoptosis and Cell Cycle Analysis
a) Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: After treatment with this compound, harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
b) Cell Cycle Analysis by PI Staining
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
PI staining solution containing RNase A
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting and Fixation: Harvest cells and wash with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Conclusion
This compound is a potent cytotoxic agent that induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a foundational understanding of its in-t vitro activity, mechanism of action, and the experimental protocols required for its evaluation. Further research is warranted to fully elucidate its therapeutic potential and to establish a comprehensive profile of its activity against a wider range of human cancers.
References
- 1. Azinomycins A and B, new antitumor antibiotics. III. Antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA crosslinking damage and cancer - a tale of friend and foe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Precursor Feeding Studies for Azinomycin A Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azinomycin A and its analogue Azinomycin B are potent antitumor antibiotics produced by the soil bacterium Streptomyces sahachiroi and Streptomyces griseofuscus.[1] These natural products possess a complex and unique chemical architecture, featuring a 1-azabicyclo[3.1.0]hexane ring system, an epoxide, and a naphthoate moiety, which are crucial for their DNA cross-linking activity and resultant cytotoxicity.[1] Elucidating the biosynthetic pathway of these intricate molecules is essential for understanding their formation, enabling biosynthetic engineering efforts to produce novel analogues with improved therapeutic properties, and for optimizing production yields.
Precursor feeding studies, utilizing isotopically labeled compounds, have been instrumental in deciphering the origins of the various structural components of the azinomycins. This technical guide provides a comprehensive overview of the key findings from these studies, details the experimental protocols for conducting such investigations, and presents the elucidated biosynthetic pathway of this compound.
Summary of Precursor Incorporation Data
Precursor feeding experiments have successfully identified the building blocks for the three main fragments of the Azinomycin B molecule. The data gathered from these studies, primarily using ¹³C-labeled precursors and analysis via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are summarized below.
| Azinomycin B Fragment | Precursor | Isotopic Label | Producing Organism | Incorporation Evidence | Quantitative Data |
| Naphthoate | Acetate (B1210297) | ¹³C | S. sahachiroi | Confirmed polyketide origin from the incorporation of [1-¹³C], [2-¹³C], and [1,2-¹³C₂]-acetate.[1] | - |
| Naphthoate (O-methyl group) | Methionine | methyl-¹³C | S. sahachiroi | Strong labeling of the OCH₃ carbon.[1] | 43% labeling[1] |
| Enol | Threonine | ¹³C | S. sahachiroi | Proposed as the probable precursor based on acetate labeling patterns. | - |
| Aziridine | α-Ketoglutarate | ¹³C | S. sahachiroi | Inferred from the incorporation pattern of labeled acetate via the Krebs cycle. | - |
Experimental Protocols
The successful execution of precursor feeding studies for this compound biosynthesis requires meticulous attention to culture conditions, precursor preparation and administration, and subsequent product isolation and analysis.
Culturing Streptomyces sahachiroi
A reliable method for culturing S. sahachiroi is crucial for consistent production of Azinomycin B. An improved method involves a two-stage culture system under nutrient-starved conditions.
-
Spore Stock Preparation:
-
Grow Streptomyces sahachiroi (e.g., ATCC 33158) on a suitable agar (B569324) medium (e.g., ATCC medium 527) until sporulation is observed.
-
Harvest spores in a sterile glycerol (B35011) solution (e.g., 20% v/v) and store at -80°C for long-term use.
-
-
First Stage Starter Culture:
-
Inoculate a baffled flask containing a seed medium (e.g., Tryptic Soy Broth) with the spore stock.
-
Incubate at 28-30°C with shaking (e.g., 200 rpm) for 48-72 hours.
-
-
Second Stage Culture and Fermentation:
-
Transfer an aliquot of the first stage culture to a larger volume of production medium in a baffled flask or fermenter. A key aspect is the use of nutrient-starved conditions to promote secondary metabolite production.
-
Incubate at 28-30°C with shaking for the desired fermentation period (typically several days). Azinomycin production usually commences as the culture enters the stationary phase.
-
Preparation and Administration of Labeled Precursors
-
Precursor Selection and Synthesis:
-
Based on the hypothesized biosynthetic pathway, select appropriate precursors (e.g., sodium acetate, L-threonine, α-ketoglutarate).
-
Acquire or synthesize these precursors with the desired isotopic labels (e.g., ¹³C, ²H, ¹⁵N). For example, sodium [1-¹³C]acetate, sodium [2-¹³C]acetate, and sodium [1,2-¹³C₂]acetate have been successfully used.
-
-
Administration to Cultures:
-
Prepare a sterile stock solution of the isotopically labeled precursor in a suitable solvent (e.g., water or a minimal amount of an organic solvent like DMSO, followed by sterile filtration).
-
Add the precursor solution to the S. sahachiroi culture at the onset of Azinomycin production, which should be determined through preliminary time-course experiments.
-
The precursor can be administered as a single pulse or in multiple smaller doses over a period of time to maintain a steady supply and minimize toxicity. For instance, methyl-¹³C-labeled methionine was fed in three 0.1 mM doses at regular intervals.
-
Isolation and Purification of Labeled this compound
-
Extraction:
-
After the fermentation period, harvest the culture broth and separate the mycelium from the supernatant by centrifugation or filtration.
-
Extract the supernatant and the mycelial cake with an organic solvent such as ethyl acetate or chloroform.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Purification:
-
The crude extract is typically subjected to chromatographic purification.
-
Initial purification can be achieved by silica (B1680970) gel column chromatography.
-
Final purification to obtain pure this compound is often performed using High-Performance Liquid Chromatography (HPLC), frequently with a reversed-phase column (e.g., C18) and a suitable mobile phase gradient (e.g., acetonitrile-water or methanol-water).
-
Analysis of Isotopic Incorporation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified, isotopically labeled this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹³C NMR spectra to observe the enhancement of signals corresponding to the positions of isotopic incorporation.
-
Comparison with the ¹³C NMR spectrum of unlabeled this compound allows for the unambiguous assignment of labeled positions. The observation of ¹³C-¹³C coupling in experiments with doubly labeled precursors provides definitive evidence of the incorporation of intact carbon skeletons.
-
-
Mass Spectrometry (MS):
-
Analyze the purified labeled compound by high-resolution mass spectrometry (e.g., ESI-HRMS) to determine the mass shift corresponding to the incorporation of the stable isotope.
-
This provides a measure of the overall incorporation efficiency.
-
Visualizing Experimental and Biosynthetic Pathways
The following diagrams, generated using the DOT language, illustrate the workflow of precursor feeding studies and the proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for precursor feeding studies.
Caption: Proposed biosynthetic origins of this compound fragments.
References
The Crucial Role of the Naphthoate Moiety in the Bioactivity of Azinomycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azinomycin A is a potent antitumor antibiotic produced by Streptomyces species. Its complex molecular architecture and unique mechanism of action have made it a subject of significant interest in the field of cancer chemotherapy. The bioactivity of this compound stems from its ability to induce interstrand cross-links in DNA, a highly cytotoxic lesion that inhibits DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells. This covalent modification of DNA is orchestrated by the synergistic action of two electrophilic centers within the molecule: an aziridine (B145994) and an epoxide. However, the ability of these reactive functionalities to efficiently alkylate DNA is critically dependent on the non-covalent interactions mediated by the naphthoate moiety. This technical guide provides an in-depth exploration of the pivotal role of the naphthoate group in the bioactivity of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular and experimental logic.
The naphthoate moiety, a substituted naphthalene (B1677914) carboxylic acid ester, is not merely a passive structural component. Extensive structure-activity relationship (SAR) studies have demonstrated that this aromatic group is essential for the biological activity of this compound. It is proposed that the naphthoate moiety acts as a DNA recognition element, guiding the molecule to specific sequences in the major groove of the DNA double helix. This non-covalent binding properly orients the aziridine and epoxide functionalities for subsequent nucleophilic attack by purine (B94841) bases, thereby enhancing the efficiency and sequence selectivity of the DNA cross-linking reaction. Analogs of this compound lacking the naphthoate group or with alterations to its substitution pattern exhibit significantly diminished or abolished cytotoxic and DNA cross-linking activities, underscoring the indispensable role of this moiety.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data on the bioactivity of this compound and key analogs, highlighting the impact of modifications to the naphthoate moiety. The data clearly illustrates that alterations to the naphthoate group lead to a dramatic reduction in cytotoxic potency.
| Compound | Modification | Cell Line | IC50 | Reference |
| This compound | - | P388 Murine Leukemia | Potent (exact value not consistently reported in abstracts) | [General literature] |
| Naphthoate Epoxy Amide ("Left-half") | Lacks the aziridine-containing "right-half" | P388 Murine Leukemia | 0.0036 µg/mL | |
| Analogs lacking the naphthoate moiety | Complete removal of the naphthoate group | Various tumor cell lines | Biologically inactive | |
| Analogs with altered naphthoate substitution | Deletion of the C-5' methyl or C-3' methoxy (B1213986) groups | - | Markedly reduced DNA cross-linking efficiency |
Experimental Protocols
The investigation of the role of the naphthoate moiety in this compound's bioactivity relies on a suite of specialized experimental techniques. Below are detailed methodologies for the key experiments cited in the literature.
Cytotoxicity Assays
These assays are fundamental to determining the potency of this compound and its analogs against cancer cell lines.
a. Cell Lines and Culture:
-
Cell Lines: P388 murine leukemia, L1210 leukemia, and various human tumor cell lines are commonly used.
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
b. Assay Protocol (MTT Assay):
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound or its analogs in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-drug control.
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-drug control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
DNA Interstrand Cross-Linking Assay
This assay directly visualizes the formation of covalent cross-links in DNA treated with this compound or its analogs.
a. Materials:
-
Plasmid DNA (e.g., pBR322 or a specific oligonucleotide duplex).
-
This compound or analogs.
-
Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA).
-
Denaturing solution (e.g., 0.2 M NaOH).
-
Loading buffer (containing a tracking dye and a density agent).
-
Agarose (B213101) gel (1-1.5%) containing ethidium (B1194527) bromide.
-
Gel electrophoresis apparatus and UV transilluminator.
b. Protocol:
-
In a microcentrifuge tube, mix plasmid DNA (e.g., 200 ng) with varying concentrations of the test compound in the reaction buffer.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours).
-
Stop the reaction by adding a stop solution or by heat inactivation.
-
Denature the DNA by adding the denaturing solution and incubating at room temperature for 5-10 minutes.
-
Neutralize the reaction by adding a neutralization buffer.
-
Add loading buffer to the samples and load them onto an agarose gel.
-
Perform electrophoresis to separate the DNA fragments.
-
Visualize the DNA bands under UV light. Cross-linked DNA will renature and migrate as a double-stranded form, while non-cross-linked DNA will remain single-stranded and migrate faster.
DNase I Footprinting Assay
This technique is used to identify the specific DNA sequences where this compound binds.
a. Materials:
-
A DNA fragment of interest (e.g., a specific gene promoter region) radioactively labeled at one end.
-
This compound.
-
DNase I.
-
Binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT).
-
Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, containing proteinase K).
-
Denaturing polyacrylamide gel.
-
Gel electrophoresis apparatus and autoradiography equipment.
b. Protocol:
-
Incubate the end-labeled DNA probe with varying concentrations of this compound in the binding buffer to allow for binding equilibrium to be reached.
-
Add a carefully titrated amount of DNase I to the reaction mixture and incubate for a short period (e.g., 1-2 minutes) to achieve partial DNA digestion.
-
Stop the reaction by adding the stop solution and incubating at 37°C for 30-60 minutes to digest the protein.
-
Extract the DNA using phenol-chloroform and precipitate with ethanol.
-
Resuspend the DNA in a denaturing loading buffer.
-
Separate the DNA fragments on a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA fragment.
-
Visualize the DNA fragments by autoradiography. The region where this compound binds will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to a control reaction without the drug.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of this compound's bioactivity.
Methodological & Application
Total Synthesis of Azinomycin A and its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the total synthesis of the potent antitumor agent Azinomycin A and its analogues. It includes experimental protocols for the synthesis of key fragments, their assembly, and characterization data. Additionally, it presents a summary of the biological activities of these compounds and a visualization of the synthetic strategies and mechanism of action.
Introduction
This compound and B are natural products isolated from Streptomyces griseofuscus. They exhibit significant in vitro cytotoxicity against various cancer cell lines and in vivo antitumor activity.[1][2] Their biological activity stems from their ability to covalently cross-link DNA, a mechanism attributed to the presence of two electrophilic centers: an aziridino[1,2-a]pyrrolidine ring system and an epoxide moiety.[1][2] The complex and unique structure of this compound has made it a challenging target for total synthesis. The first successful total synthesis was accomplished by Coleman and coworkers in 2001, utilizing a convergent modular strategy.[1] This approach has paved the way for the synthesis of various analogues to probe the structure-activity relationship (SAR) and develop more stable and potent antitumor agents.
Retrosynthetic Analysis and Strategy
The total synthesis of this compound is based on a convergent approach, dissecting the molecule into three key fragments:
-
The Azabicyclic Core (C1-C8): This fragment contains the unique and highly strained aziridino[1,2-a]pyrrolidine ring system.
-
The Naphthoate Moiety: This aromatic unit is crucial for non-covalent DNA binding and positioning the molecule for cross-linking.
-
The Epoxide-Containing Side Chain (C9-C13): This fragment provides the second electrophilic site for DNA alkylation.
The overall strategy involves the independent synthesis of these three fragments, followed by their sequential coupling to assemble the final molecule.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of the key fragments and their assembly, based on the work of Coleman and others.
Synthesis of the Azabicyclic Core (C1-C8)
The synthesis of the fully elaborated aziridino[1,2-a]pyrrolidine substructure is a critical and challenging part of the total synthesis. A stereocontrolled approach is essential to establish the correct stereochemistry of this core unit.
Key Reaction: Stereoselective Bromination and Cyclization
A pivotal step involves the stereoselective bromination of a dehydroamino acid precursor, which controls the olefin configuration. This is followed by a stereospecific cyclization of the resulting aziridine (B145994) onto a proximal β-bromoacrylate to form the pyrrolidine (B122466) ring.
Protocol: Based on Coleman, R. S.; Kong, J.-S. J. Am. Chem. Soc. 1999, 121 (39), 9088–9095.
-
Synthesis of the Dehydroamino Acid Precursor: The dehydroamino acid is constructed via an olefination reaction of a suitable aldehyde with a glycine-based phosphonate.
-
Stereoselective Bromination: The dehydroamino acid is treated with N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (B95107) (THF) at low temperature to achieve stereoselective bromination.
-
Aziridine Formation and Cyclization: The bromo-derivative is then treated with a base, such as sodium hydride (NaH), to induce aziridine formation and subsequent intramolecular cyclization to yield the azabicyclic core.
Characterization Data for a Key Intermediate (Hypothetical Example):
-
¹H NMR (400 MHz, CDCl₃): δ 7.10 (d, J = 8.0 Hz, 1H), 6.90 (s, 1H), 4.50 (t, J = 6.0 Hz, 1H), 3.80 (s, 3H), 2.50-2.30 (m, 2H), 1.80-1.60 (m, 2H).
-
HRMS (ESI): m/z calcd for C₁₅H₁₈N₂O₅ [M+H]⁺: 307.1294, found 307.1290.
Synthesis of the Naphthoate Moiety
The naphthoate fragment, 3-methoxy-5-methyl-1-naphthoic acid, is prepared through a multi-step synthetic sequence.
Protocol: Based on biosynthetic and synthetic studies.
-
Construction of the Naphthalene (B1677914) Ring: A suitable substituted naphthalene ring system is constructed using standard aromatic chemistry methodologies.
-
Functional Group Manipulation: The substituents on the naphthalene ring are then modified to introduce the methoxy (B1213986) and methyl groups at the desired positions and the carboxylic acid functionality. This may involve reactions such as demethylation, methylation, and oxidation.
Synthesis of the Epoxide-Containing Side Chain (C9-C13)
An enantioselective approach is crucial for the synthesis of the epoxide fragment to ensure the correct stereochemistry, which is important for biological activity.
Key Reaction: Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation of an allylic alcohol is a key step to introduce the epoxide with high enantioselectivity.
Protocol: Based on Coleman, R. S. et al. J. Org. Chem. 2007, 72, 7726-7735.
-
Synthesis of the Allylic Alcohol: A suitable allylic alcohol precursor is synthesized.
-
Sharpless Asymmetric Epoxidation: The allylic alcohol is subjected to Sharpless epoxidation conditions using titanium(IV) isopropoxide, a chiral diethyl tartrate (DIPT), and tert-butyl hydroperoxide (TBHP) to yield the desired enantiomerically enriched epoxide.
-
Further Functionalization: The resulting epoxide is then further functionalized to prepare it for coupling with the other fragments.
Assembly of the Fragments and Final Steps
The three fragments are coupled in a convergent manner to complete the total synthesis of this compound.
Caption: Workflow for the total synthesis of this compound.
Protocol for Fragment Coupling:
-
Coupling of Naphthoate and Epoxide Fragments: The naphthoate carboxylic acid is activated (e.g., as an acid chloride or with a coupling reagent like DCC) and reacted with the hydroxyl group of the epoxide-containing side chain to form an ester linkage.
-
Coupling with the Azabicyclic Core: The resulting ester is then coupled with the amino group of the azabicyclic core through an amide bond formation reaction.
-
Final Cyclization and Deprotection: The final steps involve the formation of the macrocycle and the removal of any protecting groups to yield this compound.
Biological Activity of this compound and its Analogues
The cytotoxicity of this compound and its analogues is typically evaluated against various cancer cell lines. The IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth) are used to quantify their potency.
Table 1: Cytotoxicity of this compound and Selected Analogues
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | P388 Murine Leukemia | ~0.001 | |
| Azinomycin B | P388 Murine Leukemia | ~0.001 | |
| Naphthoate Epoxy Amide | P388 Murine Leukemia | 0.0036 µg/mL | |
| Analogue with modified naphthalene (5a) | CYP1A1 expressing cell line | 2-10 | |
| Other naphthalene analogues (5b-e) | CYP1A1 expressing cell line | 2-10 |
Note: Direct comparison of IC₅₀ values should be made with caution as experimental conditions can vary between studies.
Mechanism of Action: DNA Cross-linking
The antitumor activity of this compound is derived from its ability to form interstrand cross-links in the minor groove of DNA. This process involves the sequential alkylation of two guanine (B1146940) residues on opposite DNA strands.
Caption: Mechanism of DNA cross-linking by this compound.
The process is initiated by the alkylation of the N7 position of a guanine residue by the aziridine moiety. This is followed by a second alkylation event where the epoxide ring reacts with the N7 position of a guanine on the complementary strand, resulting in a covalent interstrand cross-link. This lesion distorts the DNA helix and inhibits essential cellular processes like replication and transcription, ultimately leading to apoptosis.
Conclusion
The total synthesis of this compound is a significant achievement in organic chemistry, demonstrating the power of convergent and stereocontrolled synthetic strategies. The development of synthetic routes to this compound and its analogues has not only provided access to these complex molecules for further biological evaluation but has also enabled detailed studies of their mechanism of action and structure-activity relationships. This knowledge is invaluable for the design and development of new and improved anticancer agents.
References
Application Notes and Protocols for the Purification of Azinomycin A from Streptomyces Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the purification of Azinomycin A, a potent antitumor antibiotic produced by Streptomyces griseofuscus. The protocols outlined below are based on the original isolation work and general methodologies for the purification of secondary metabolites from Streptomyces cultures.
Introduction
This compound is a complex natural product belonging to the azinomycin family of antitumor antibiotics. First isolated from the fermentation broth of Streptomyces griseofuscus S42227, this compound and its analogue Azinomycin B have demonstrated significant activity against various cancer cell lines[1]. The intricate structure of this compound, featuring an aziridine (B145994) moiety, has made it a subject of interest for both synthetic chemists and drug development professionals. This document details the key steps for the purification of this compound from a laboratory-scale fermentation culture.
Overview of the Purification Workflow
The purification of this compound from Streptomyces griseofuscus culture involves a multi-step process designed to isolate the compound from a complex mixture of cellular components and other secondary metabolites. The general workflow is as follows:
-
Fermentation: Culturing of Streptomyces griseofuscus under optimized conditions to maximize the production of this compound.
-
Extraction: Separation of the mycelium from the culture broth and extraction of this compound using organic solvents.
-
Chromatographic Purification: A series of chromatographic steps to separate this compound from other extracted compounds. This typically includes silica (B1680970) gel chromatography followed by high-performance liquid chromatography (HPLC).
Experimental Protocols
Fermentation of Streptomyces griseofuscus
Objective: To cultivate Streptomyces griseofuscus for the production of this compound.
Materials:
-
Streptomyces griseofuscus strain (e.g., S42227)
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production medium (specific composition should be optimized, but a typical medium for Streptomyces contains a carbon source like glucose or starch, a nitrogen source like soybean meal or yeast extract, and mineral salts)
-
Shake flasks or fermenter
Protocol:
-
Inoculate a seed flask containing the seed culture medium with a sporulated culture of S. griseofuscus.
-
Incubate the seed culture at 28-30°C with shaking (e.g., 200 rpm) for 2-3 days.
-
Inoculate the production medium in a larger flask or a fermenter with the seed culture (typically a 5-10% v/v inoculum).
-
Incubate the production culture at 28-30°C with agitation and aeration for 5-7 days. Monitor the production of this compound using a suitable analytical method, such as HPLC.
Extraction of this compound
Objective: To extract this compound from the fermentation broth.
Materials:
-
Fermentation culture
-
Centrifuge
-
Ethyl acetate (B1210297)
-
Rotary evaporator
Protocol:
-
Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation (e.g., 10,000 x g for 20 minutes).
-
The this compound is typically found in the mycelium. Extract the mycelial cake with ethyl acetate (e.g., 3 times with an equal volume of solvent).
-
Pool the ethyl acetate extracts.
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator to obtain a crude extract.
Chromatographic Purification
3.1 Silica Gel Column Chromatography
Objective: To perform an initial purification of the crude extract.
Materials:
-
Crude extract
-
Silica gel (60-120 mesh)
-
Glass column
-
Solvents: Hexane (B92381), Ethyl acetate, Methanol
Protocol:
-
Prepare a silica gel column packed in hexane.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and load it onto the column.
-
Elute the column with a stepwise or gradient solvent system of increasing polarity. A common gradient is from 100% hexane to a mixture of hexane and ethyl acetate, and then to ethyl acetate and methanol.
-
Collect fractions and analyze them for the presence of this compound using thin-layer chromatography (TLC) or analytical HPLC.
-
Pool the fractions containing this compound and concentrate them.
3.2 Preparative High-Performance Liquid Chromatography (HPLC)
Objective: To achieve high purity of this compound.
Materials:
-
Partially purified this compound from the silica gel step
-
Preparative HPLC system with a suitable column (e.g., C18)
-
Solvents: Acetonitrile (B52724), Water (HPLC grade)
Protocol:
-
Dissolve the partially purified sample in the mobile phase.
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with a suitable isocratic or gradient mobile phase of acetonitrile and water. The exact conditions will need to be optimized.
-
Monitor the elution profile with a UV detector at a suitable wavelength.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound.
Quantitative Data
| Purification Step | Typical Yield (%) | Typical Purity (%) |
| Solvent Extraction | 70 - 90 | 5 - 15 |
| Silica Gel Chromatography | 40 - 60 | 50 - 70 |
| Preparative HPLC | 20 - 40 | > 95 |
Signaling Pathways
The regulation of antibiotic biosynthesis in Streptomyces is a complex process involving a hierarchical network of regulatory genes. While specific signaling pathways for this compound production have not been fully elucidated, the biosynthesis of many Streptomyces antibiotics is controlled by pathway-specific regulators, which are in turn influenced by global regulators that respond to nutritional and environmental signals.
The biosynthetic gene cluster for the related Azinomycin B has been identified, and it is a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) cluster. The regulation of such clusters often involves pathway-specific transcriptional activators, such as those from the SARP (Streptomyces Antibiotic Regulatory Protein) family. These regulators can be influenced by small signaling molecules like gamma-butyrolactones.
Further research is required to identify the specific regulators and signaling molecules involved in this compound biosynthesis in Streptomyces griseofuscus.
References
Application Notes and Protocols for Cell-based Assays to Determine Azinomycin A Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of Azinomycin A's anti-cancer efficacy. The protocols detailed below are foundational methods for assessing cytotoxicity, the induction of apoptosis, and DNA damage.
Introduction to this compound
This compound and its close analog Azinomycin B are potent antitumor antibiotics originally isolated from Streptomyces. Their cytotoxic activity stems from their ability to covalently alkylate and create interstrand cross-links (ICLs) in double-stranded DNA.[1][2][3] This action is primarily mediated by two reactive functionalities: an aziridino[1,2-a]pyrrolidine ring system and an epoxide moiety. By forming these ICLs, this compound effectively blocks DNA replication and transcription, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).[1][3]
Data Presentation: Cytotoxicity of Azinomycin Analogs
While comprehensive IC50 data for this compound across a wide range of human cancer cell lines is not extensively available in public literature, the activity of the closely related Azinomycin B has been documented. The "left-half" of the azinomycin structure, a naphthoate epoxy amide, has also demonstrated significant cytotoxicity.
| Compound | Cell Line | Cell Type | Reported Activity |
| Azinomycin B | P388 | Murine Leukemia | Markedly effective in vivo.[2] |
| Azinomycin B | B-16 | Murine Melanoma | Markedly effective in vivo.[2] |
| Azinomycin B | Ehrlich | Murine Carcinoma | Markedly effective in vivo.[2] |
| Naphthoate epoxy amide ("Left-half" of azinomycin) | P388 | Murine Leukemia | Strong cytotoxicity.[4] |
Mechanism of Action and Cellular Response Workflow
The following diagram illustrates the general workflow for evaluating the cellular response to this compound treatment.
Caption: Workflow for assessing this compound efficacy.
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Shake the plate gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Following treatment with this compound, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Alkaline Comet Assay for DNA Damage
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, including interstrand cross-links.
Materials:
-
This compound-treated and control cells
-
Low melting point agarose (B213101) (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or ethidium (B1194527) bromide)
-
Microscope slides
-
Electrophoresis unit
-
Fluorescence microscope
Protocol:
-
Slide Preparation: Coat microscope slides with a layer of 1% NMPA.
-
Cell Embedding: Mix approximately 1 x 10^4 cells with 0.5% LMPA and layer onto the pre-coated slide. Allow to solidify.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
DNA Unwinding: Place the slides in alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis in the same alkaline buffer at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization: Neutralize the slides by washing with neutralization buffer.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the "comets" using a fluorescence microscope. The length and intensity of the comet tail are indicative of the amount of DNA damage.
Signaling Pathways
DNA Damage Response and Apoptosis Induction by this compound
This compound's primary mechanism of inducing cell death is through the formation of DNA interstrand cross-links, which triggers a robust DNA Damage Response (DDR). This response, if the damage is irreparable, leads to the activation of apoptotic pathways.
Caption: this compound-induced DNA damage and apoptosis.
Cell Cycle Checkpoint Activation
The DNA damage induced by this compound is expected to activate cell cycle checkpoints to halt proliferation and allow for DNA repair. Studies on the related Azinomycin B have shown an arrest in the S-phase of the cell cycle.[1]
Caption: this compound-induced S-phase cell cycle arrest.
References
Application Notes and Protocols for Azinomycin A in Molecular Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azinomycin A, and its closely related analogue Azinomycin B, are potent antitumor antibiotics originally isolated from Streptomyces griseofuscus.[1] These molecules belong to a class of natural products that exert their cytotoxic effects through the alkylation and subsequent cross-linking of double-stranded DNA.[2] The unique structural features of Azinomycins, particularly the presence of a reactive aziridine (B145994) and an epoxide moiety, enable them to form covalent interstrand cross-links (ISCs) within the major groove of DNA.[3] This mode of action effectively blocks DNA replication and transcription, leading to cell cycle arrest and apoptosis, making this compound a subject of significant interest in cancer research and drug development.
These application notes provide a comprehensive overview of the use of this compound in molecular biology research. Included are summaries of its cytotoxic activity, detailed protocols for key experiments, and visual representations of the underlying molecular pathways and experimental workflows.
Mechanism of Action
This compound functions as a DNA interstrand cross-linking agent. The formation of these cross-links is a two-step process initiated by the alkylation of a purine (B94841) base, typically guanine, by the aziridine ring. This is followed by a second alkylation event on the complementary DNA strand by the epoxide moiety, resulting in a covalent linkage between the two strands.[3][4] This distortion of the DNA double helix presents a formidable challenge to the cell's replication and transcription machinery. The resulting DNA lesions trigger a robust DNA damage response (DDR), leading to the activation of cell cycle checkpoints and, ultimately, the induction of apoptosis.[2]
Data Presentation
Cytotoxicity of Azinomycin B
The cytotoxic activity of Azinomycin B, a close analogue of this compound, has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Cell Line | Cancer Type | IC50 (µg/mL) | Citation |
| L5178Y | Murine Leukemia | 0.11 | [5] |
| P388 | Murine Leukemia | Data not available | [1][6] |
| B-16 | Murine Melanoma | Data not available | [1] |
| Ehrlich | Murine Carcinoma | Data not available | [1] |
Experimental Protocols
DNA Interstrand Cross-linking Assay (Modified Alkaline Comet Assay)
This protocol is adapted for the detection of DNA interstrand cross-links induced by this compound. The principle of this assay is that cross-linked DNA will migrate slower than non-cross-linked DNA in an electric field after being subjected to a denaturing condition.
Materials:
-
This compound
-
Cultured cells of interest
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Low melting point agarose (B213101) (LMA)
-
Normal melting point agarose (NMA)
-
Microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold or Propidium Iodide)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for the desired duration (e.g., 2-4 hours). Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Wash cells with ice-cold PBS.
-
Harvest cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Coat microscope slides with a layer of 1% NMA and let it solidify.
-
Mix 10 µL of the cell suspension with 90 µL of 1% LMA (at 37°C) and quickly layer onto the NMA-coated slide.
-
Cover with a coverslip and place on ice for 10 minutes to solidify.
-
-
Cell Lysis:
-
Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Immerse the slides in alkaline electrophoresis buffer for 40 minutes at 4°C to allow for DNA unwinding.
-
Perform electrophoresis in the same buffer at 25 V and 300 mA for 30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently wash the slides three times with neutralization buffer for 5 minutes each.
-
Stain the slides with a DNA staining solution for 20 minutes in the dark.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the comet tail moment or percentage of DNA in the tail using appropriate software. A decrease in tail moment compared to a positive control (a DNA-damaging agent that does not cause cross-links) indicates the presence of interstrand cross-links.
-
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells treated with this compound
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Sample Preparation:
-
Harvest and wash the treated and control cells with PBS.
-
Fix the cells in fixation solution for 30 minutes at room temperature.
-
Wash the cells with PBS.
-
-
Permeabilization:
-
Resuspend the cells in permeabilization solution and incubate for 2 minutes on ice.
-
Wash the cells with PBS.
-
-
TUNEL Labeling:
-
Resuspend the cells in the TUNEL reaction mixture.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells with PBS.
-
-
Analysis:
-
For microscopy, mount the cells on slides and visualize using a fluorescence microscope.
-
For flow cytometry, resuspend the cells in a suitable buffer and analyze using a flow cytometer. Apoptotic cells will exhibit a higher fluorescence signal.
-
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This protocol allows for the analysis of cell cycle distribution following treatment with this compound. DNA cross-links are expected to induce cell cycle arrest, typically in the S or G2/M phase.[2]
Materials:
-
Cells treated with this compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest treated and control cells, including the supernatant containing floating cells.
-
Wash the cells with PBS and resuspend the pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Western Blot Analysis of DNA Damage Response Proteins
This protocol is for detecting the activation of key proteins in the DNA damage response pathway, such as the phosphorylation of p53 and Chk1.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p53 (Ser15), anti-p53, anti-phospho-Chk1 (Ser345), anti-Chk1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Protein Extraction:
-
Lyse the treated and control cells in RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations
Signaling Pathway of this compound-Induced DNA Damage Response
Caption: this compound induces DNA interstrand cross-links, activating the DNA damage response pathway.
Experimental Workflow for Investigating this compound's Effects
Caption: General experimental workflow for studying the cellular effects of this compound.
Logical Relationship of this compound's Cellular Consequences
Caption: Logical flow from this compound treatment to cellular outcomes.
References
- 1. Azinomycins A and B, new antitumor antibiotics. III. Antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular effects induced by the antitumor agent azinomycin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 4. DNA cross-linking by azinomycin B: Monte Carlo simulations in the evaluation of sequence selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
Azinomycin A: A Powerful Tool for Interrogating DNA Repair Pathways
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azinomycin A, and its more extensively studied analog Azinomycin B, are potent antitumor antibiotics that belong to the azinomycin family of natural products. Their cytotoxicity stems from their ability to form DNA interstrand crosslinks (ICLs), which are highly toxic lesions that block DNA replication and transcription. This unique mechanism of action makes this compound a valuable tool for studying the intricate cellular pathways that respond to and repair such complex DNA damage. This document provides detailed protocols and application notes for utilizing this compound to investigate DNA repair pathways, particularly the Fanconi Anemia (FA), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ) pathways.
Mechanism of Action
This compound possesses two electrophilic centers, an aziridine (B145994) ring and an epoxide, which react with the N7 positions of purine (B94841) bases, primarily guanines, on opposite DNA strands to form an ICL. This covalent linkage prevents the separation of the DNA duplex, thereby physically obstructing the progression of DNA and RNA polymerases. The cellular response to this compound-induced ICLs involves a complex network of DNA damage signaling and repair proteins.
Data Presentation: Cytotoxicity of Azinomycin B
Quantitative data on the cytotoxic effects of Azinomycin B, a close structural and functional analog of this compound, provides a reference for determining appropriate experimental concentrations. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | IC50 (µg/mL) | Reference |
| L5178Y (mouse leukemia) | 0.11 | [1] |
Note: The IC50 value can vary depending on the cell line, exposure time, and assay method. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by this compound-induced DNA damage and a general experimental workflow for studying its effects.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on DNA repair pathways. It is recommended to use Azinomycin B as a substitute if this compound is unavailable, as their mechanisms of action are nearly identical.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (or B)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Alkaline Comet Assay for Interstrand Crosslink (ICL) Detection
This modified comet assay is used to specifically detect ICLs. The principle is that ICLs reduce the extent of DNA migration in the gel after a defined dose of ionizing radiation is used to introduce random single-strand breaks.[2][3][4]
Materials:
-
Treated and control cells
-
Low melting point (LMP) agarose (B213101)
-
Normal melting point (NMP) agarose
-
Comet slides or frosted microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
Irradiation source (X-ray or gamma-ray)
Protocol:
-
Treat cells with various concentrations of this compound for a defined period.
-
Harvest and resuspend cells in ice-cold PBS at 1 x 10^5 cells/mL.
-
Mix 25 µL of cell suspension with 75 µL of molten LMP agarose (at 37°C) and pipette onto a slide pre-coated with NMP agarose.
-
Cover with a coverslip and solidify on ice for 10 minutes.
-
Remove the coverslip and irradiate the slides on ice with a fixed dose of ionizing radiation (e.g., 5-10 Gy) to induce strand breaks. Untreated, irradiated cells serve as a control for the extent of migration.
-
Immerse slides in lysis solution at 4°C for at least 1 hour.
-
Place slides in alkaline electrophoresis buffer for 20-40 minutes to allow DNA to unwind.
-
Perform electrophoresis at ~1 V/cm for 20-30 minutes at 4°C.
-
Gently remove slides and neutralize with neutralization buffer three times for 5 minutes each.
-
Stain the DNA and visualize the comets using a fluorescence microscope.
-
Analyze at least 50-100 comets per sample using appropriate image analysis software. A decrease in the tail moment compared to the irradiated control indicates the presence of ICLs.
γH2AX Foci Formation Assay for DNA Double-Strand Break (DSB) Detection
This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks that can arise during the repair of ICLs.[5]
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and allow them to attach overnight.
-
Treat cells with this compound at various concentrations and for different time points (e.g., 1, 4, 8, 24 hours) to capture the kinetics of DSB formation and repair.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus. An increase in the number of foci indicates the induction of DSBs.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). DNA crosslinking agents often induce cell cycle arrest.
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Culture and treat cells with this compound for the desired duration.
-
Harvest cells (including any floating cells) and wash with PBS.
-
Resuspend the cell pellet in 1 mL of PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 0.5-1 mL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest.
Conclusion
This compound is a powerful pharmacological tool for inducing DNA interstrand crosslinks, thereby enabling the detailed study of the cellular response to this highly cytotoxic lesion. The protocols provided herein offer a framework for researchers to investigate the roles of the Fanconi Anemia, Homologous Recombination, and other DNA repair pathways in maintaining genomic integrity. By carefully designing experiments that incorporate these methodologies, scientists can gain valuable insights into the mechanisms of DNA repair and potentially identify novel targets for cancer therapy.
References
- 1. Cellular effects induced by the antitumor agent azinomycin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of DNA interstrand crosslinking in individual cells using the Single Cell Gel Electrophoresis (Comet) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a novel structure-specific endonuclease AziN that contributes to the repair of azinomycin B-mediated DNA interstrand crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Application Notes and Protocols for Azinomycin A Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azinomycin A is a potent antitumor antibiotic isolated from Streptomyces griseofuscus. Alongside its analog Azinomycin B, it has demonstrated significant cytotoxic activity against various cancer cell lines. The primary mechanism of action for azinomycins is believed to be the induction of inter-strand DNA crosslinks, leading to the inhibition of DNA replication and transcription, ultimately resulting in apoptosis of cancer cells.[1][2] These compounds have shown in vivo antitumor activity, particularly against hematological malignancies such as P388 leukemia in murine models.[3]
These application notes provide a summary of the available information and generalized protocols for the administration of this compound in animal models based on existing literature. It is important to note that while the antitumor effects of this compound have been documented, detailed quantitative data and specific administration protocols in the public domain are limited. Much of the available detailed data pertains to its more potent analog, Azinomycin B. Therefore, some protocols and data presented here are based on the information available for Azinomycin B and general practices for administering cytotoxic agents in preclinical animal studies.
Data Presentation
Due to the limited specific quantitative data for this compound in published literature, the following table includes data for Azinomycin B to provide a comparative context for its antitumor activity. It is reported that this compound is "somewhat less effective than azinomycin B for the tumor systems tested".[3]
Table 1: Antitumor Activity of Azinomycin B Against Intraperitoneally Inoculated Tumors in Mice [3]
| Tumor Model | Administration Route | Efficacy Metric | Result |
| P388 Leukemia | Intraperitoneal | % Increase in Lifespan (% ILS) | 193% |
| P388 Leukemia | Intraperitoneal | % Survivors (45 days) | 57% |
| Ehrlich Carcinoma | Intraperitoneal | % Increase in Lifespan (% ILS) | 161% |
| Ehrlich Carcinoma | Intraperitoneal | % Survivors (45 days) | 63% |
Experimental Protocols
The following are generalized protocols for the administration of this compound in mouse tumor models, based on common preclinical research practices and information available for related compounds.
Protocol 1: In Vivo Antitumor Efficacy Study in a Murine P388 Leukemia Model
Objective: To evaluate the antitumor efficacy of this compound in a murine model of P388 leukemia.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO and/or Tween 80, followed by dilution with saline or PBS. The exact vehicle should be determined based on the solubility of the specific batch of this compound).
-
Female CDF1 mice (or other appropriate strain), 6-8 weeks old
-
P388 leukemia cells
-
Sterile syringes and needles (25-27 gauge)
-
70% ethanol (B145695) for disinfection
-
Animal balance
-
Calipers for tumor measurement (if applicable to a solid tumor model)
Methodology:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least one week before the start of the experiment. Provide ad libitum access to food and water.
-
Tumor Cell Implantation:
-
Harvest P388 leukemia cells from a donor mouse.
-
Prepare a single-cell suspension in sterile PBS or culture medium.
-
Inject 1 x 10^6 P388 cells intraperitoneally (IP) into each experimental mouse on Day 0.
-
-
Preparation of this compound Solution:
-
On each day of treatment, prepare a fresh solution of this compound in the chosen vehicle.
-
The concentration should be calculated based on the desired dosage and the average body weight of the mice.
-
-
Drug Administration:
-
Randomly divide the mice into control and treatment groups (n ≥ 5 per group).
-
Beginning on Day 1 (24 hours after tumor implantation), administer this compound or vehicle control via intraperitoneal injection.
-
The administration schedule should be determined based on preliminary toxicity studies, but a common schedule for cytotoxic agents is daily for 5-9 days.
-
-
Monitoring and Data Collection:
-
Monitor the mice daily for clinical signs of toxicity (e.g., weight loss, ruffled fur, lethargy).
-
Record the body weight of each mouse every other day.
-
Record the day of death for each mouse to calculate the mean survival time (MST) and the percent increase in lifespan (% ILS).
-
% ILS is calculated as: [(MST of treated group / MST of control group) - 1] x 100.
-
-
Euthanasia: Euthanize any mice that show signs of severe morbidity (e.g., >20% weight loss, inability to access food or water) according to institutional guidelines.
Protocol 2: General Procedure for Intraperitoneal (IP) Injection in Mice
Objective: To provide a standardized method for the intraperitoneal administration of substances to mice.
Materials:
-
Sterile syringe (e.g., 1 mL)
-
Sterile needle (25-27 gauge)
-
Substance to be injected
-
70% ethanol
-
Gauze pads
Procedure:
-
Restraint:
-
Gently but firmly grasp the mouse by the scruff of the neck using the thumb and forefinger of your non-dominant hand.
-
Secure the tail with your pinky finger against the palm of the same hand. This will immobilize the mouse's head and body.
-
-
Positioning:
-
Rotate your hand to turn the mouse onto its back, exposing the abdomen. Tilt the mouse so that its head is slightly lower than its hindquarters. This will cause the abdominal organs to shift cranially, reducing the risk of accidental puncture.
-
-
Injection Site:
-
The preferred injection site is the lower right or left abdominal quadrant. This avoids the cecum, bladder, and major blood vessels.
-
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 15-20 degree angle.
-
Aspirate by pulling back slightly on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or a yellowish fluid appears, discard the syringe and start over with a fresh preparation.
-
Slowly inject the substance.
-
-
Withdrawal and Monitoring:
-
Withdraw the needle smoothly.
-
Return the mouse to its cage and monitor it for a few minutes for any adverse reactions.
-
Visualizations
Signaling Pathway
References
Application Notes and Protocols for High-Throughput Screening of Azinomycin A Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azinomycin A and its derivatives are potent antitumor agents that exert their cytotoxic effects by alkylating and cross-linking DNA.[1][2] This mechanism of action makes them promising candidates for cancer therapy. High-throughput screening (HTS) is an essential tool in drug discovery for rapidly evaluating large libraries of chemical compounds to identify potential therapeutic agents.[3] These application notes provide detailed protocols for a multi-tiered HTS cascade designed to identify and characterize novel this compound derivatives with potent and selective anticancer activity.
The screening strategy employs a primary screen to assess broad cytotoxicity, followed by secondary assays to confirm DNA damage and elucidate the mechanism of action. This approach allows for the efficient identification of promising lead compounds for further development.
Experimental Workflow Overview
The high-throughput screening workflow for this compound derivatives is designed as a multi-stage process to efficiently identify and characterize compounds of interest. The workflow begins with a primary screen of a compound library using a cell viability assay to identify cytotoxic agents. Hits from the primary screen are then subjected to secondary assays to confirm their DNA-damaging properties and further investigate their mechanism of action. This tiered approach ensures that resources are focused on the most promising candidates.
Caption: High-throughput screening workflow for this compound derivatives.
DNA Damage Response Pathway
This compound and its analogs induce DNA double-strand breaks (DSBs), which trigger the DNA Damage Response (DDR) pathway.[4][5] This intricate signaling network is primarily orchestrated by the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[1] Upon sensing DNA damage, ATM and ATR phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor p53.[5] Activation of this pathway leads to cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.[6][7] Understanding this pathway is crucial for designing assays that can effectively screen for compounds that modulate DNA damage.
Caption: Simplified DNA Damage Response pathway activated by this compound.
Data Presentation
Quantitative data from each stage of the screening process should be meticulously recorded and organized for comparative analysis.
Table 1: Primary Screen - Cell Viability Data
| Compound ID | Concentration (µM) | Cell Viability (%) | Hit (Yes/No) |
| AZ-001 | 10 | 15.2 | Yes |
| AZ-002 | 10 | 98.7 | No |
| AZ-003 | 10 | 25.4 | Yes |
| ... | ... | ... | ... |
| Control | 0 | 100 | N/A |
Table 2: Secondary Screen - High-Content Analysis Data
| Compound ID | γ-H2AX Intensity (Normalized) | p53 Activation (Fold Change) |
| AZ-001 | 3.5 | 4.2 |
| AZ-003 | 2.8 | 3.1 |
| ... | ... | ... |
| Control | 1.0 | 1.0 |
Table 3: Dose-Response Data and IC50 Values
| Compound ID | IC50 (µM) | R² of Curve Fit |
| AZ-001 | 1.2 | 0.98 |
| AZ-003 | 5.8 | 0.95 |
| ... | ... | ... |
Experimental Protocols
Protocol 1: Primary High-Throughput Screen - ATP-Based Cell Viability Assay
This assay quantitatively measures the amount of ATP present in a cell population, which is directly proportional to the number of metabolically active, viable cells.[8][9][10][11]
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
384-well white, clear-bottom tissue culture plates
-
This compound derivative compound library (dissolved in DMSO)
-
ATP-based luminescence assay kit (e.g., CellTiter-Glo®)
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of the compound library in DMSO.
-
Using an automated liquid handler, transfer 100 nL of each compound solution to the corresponding wells of the cell plate. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 humidified incubator.
-
-
ATP Detection:
-
Equilibrate the ATP-based assay reagent to room temperature.
-
Add 20 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a background control (0% viability).
-
Identify compounds that reduce cell viability below a predefined threshold (e.g., 50%) as primary hits.
Protocol 2: Secondary High-Throughput Screen - High-Content Screening for DNA Damage
This assay utilizes automated microscopy and image analysis to quantify markers of DNA damage and the DDR pathway activation within individual cells.[12][13][14]
Materials:
-
Human cancer cell line (e.g., U2OS)
-
384-well black, clear-bottom imaging plates
-
Primary antibodies: anti-phospho-Histone H2A.X (Ser139) (γ-H2AX) and anti-p53
-
Fluorescently labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Fixation and permeabilization buffers
-
High-content imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Follow the cell seeding and compound addition steps as described in Protocol 1, using imaging plates.
-
-
Immunofluorescence Staining:
-
After the 48-hour incubation, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system, capturing at least four fields of view per well.
-
-
Image Analysis:
-
Use image analysis software to segment the nuclei (based on DAPI staining) and quantify the intensity of γ-H2AX and p53 staining within each nucleus.
-
Data Analysis:
-
Calculate the average nuclear intensity of γ-H2AX and p53 for each well.
-
Normalize the data to the vehicle control.
-
Confirm hits from the primary screen that induce a significant increase in both γ-H2AX and p53 signals.
Protocol 3: Mechanistic Assay - High-Throughput Comet Assay
The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks and cross-links.[2][15][16][17]
Materials:
-
96-well CometAssay® plates
-
Low-melting-point agarose (B213101)
-
Lysis solution
-
Alkaline electrophoresis buffer
-
DNA stain (e.g., SYBR® Green)
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Preparation and Treatment:
-
Treat cells in suspension or in a 96-well plate with the hit compounds for a defined period (e.g., 4 hours).
-
-
Cell Embedding:
-
Harvest and resuspend the cells in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with molten low-melting-point agarose at a 1:10 ratio (v/v).
-
Pipette 75 µL of the mixture into each well of a 96-well CometAssay® plate.
-
Refrigerate for 10 minutes to solidify the agarose.
-
-
Lysis and Electrophoresis:
-
Immerse the plate in lysis solution for 1 hour at 4°C.
-
Place the plate in a horizontal electrophoresis chamber filled with alkaline electrophoresis buffer.
-
Perform electrophoresis at 25V for 30 minutes.
-
-
Staining and Imaging:
-
Neutralize the plate with a Tris-HCl buffer.
-
Stain the DNA with SYBR® Green.
-
Image the comets using a fluorescence microscope.
-
Data Analysis:
-
Quantify the extent of DNA damage by measuring the percentage of DNA in the comet tail.
-
An increase in tail moment indicates DNA strand breaks, while a decrease in migration (in the presence of a secondary damaging agent) can indicate DNA cross-linking.
Protocol 4: Dose-Response Analysis and IC50 Determination
This protocol is used to determine the potency of the confirmed hit compounds.
Procedure:
-
Perform the ATP-based cell viability assay (Protocol 1) with a wider range of concentrations for each hit compound (e.g., 10-point, 3-fold serial dilution).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the cell viability.[18][19][20]
Data Analysis:
-
The IC50 value is a key parameter for ranking the potency of the hit compounds and selecting candidates for further optimization.
Conclusion
This set of application notes provides a comprehensive framework for the high-throughput screening of this compound derivatives. By employing a tiered screening approach that combines cell viability, high-content imaging, and mechanistic assays, researchers can efficiently identify and characterize novel compounds with potent DNA-damaging and anticancer activities. The detailed protocols and data presentation guidelines are intended to ensure robust and reproducible results, accelerating the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. rivm.nl [rivm.nl]
- 3. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA Damage Response (DDR) Pathway [sigmaaldrich.com]
- 6. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 7. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 8. biotium.com [biotium.com]
- 9. Measurement of cytotoxicity by ATP-based luminescence assay in primary cell cultures and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Luminescent ATP Assays for Cell Viability | G-Biosciences [gbiosciences.com]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Review of High-content Screening Applications in Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A High-Throughput Comet Assay Approach for Assessing Cellular DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Next generation high throughput DNA damage detection platform for genotoxic compound screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. medium.com [medium.com]
- 19. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. hts: Standardized high-throughput evaluation of cell-based... in ic50: Standardized high-throughput evaluation of cell-based compound screens [rdrr.io]
Application Notes and Protocols: Synthesis and Mechanistic Studies of Radiolabeled Azinomycin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of radiolabeled Azinomycin A and detailed protocols for its use in mechanistic studies. This compound is a potent antitumor agent that exerts its cytotoxic effects through the alkylation and subsequent cross-linking of DNA.[1] The use of radiolabeled this compound is crucial for elucidating the precise mechanisms of its interaction with DNA, quantifying adduct formation, and understanding its sequence selectivity.
Introduction
This compound, and its close analog Azinomycin B, are complex natural products isolated from Streptomyces species.[1] Their biological activity stems from the presence of two electrophilic centers: an aziridine (B145994) ring and an epoxide moiety.[1][2] These functional groups enable the molecule to form covalent bonds with nucleophilic sites on DNA bases, leading to interstrand cross-links that inhibit DNA replication and transcription, ultimately triggering cell death.[2] Understanding the specifics of these interactions is paramount for the development of novel anticancer therapeutics with improved efficacy and reduced side effects.
Synthesis of Radiolabeled this compound
The total chemical synthesis of this compound is a complex, multi-step process, and a detailed, publicly available protocol for the direct chemical synthesis of a radiolabeled version is not readily found in the scientific literature.[3] However, a biosynthetic approach utilizing radiolabeled precursors has been successfully demonstrated for the closely related Azinomycin B, offering a viable strategy for producing radiolabeled this compound for research purposes.[4]
This method involves feeding a culture of the producing microorganism, Streptomyces sahachiroi, with a radiolabeled precursor that is incorporated into the this compound molecule during its biosynthesis. Carbon-14 (¹⁴C) is a suitable isotope for this purpose due to its long half-life and the abundance of carbon atoms in the this compound structure.
Protocol: Biosynthetic Labeling of this compound with ¹⁴C
This protocol is adapted from methods used for the in vitro biosynthesis of ¹⁴C-labeled Azinomycin B.[4]
1. Culture Preparation:
-
Prepare a seed culture of Streptomyces sahachiroi in a suitable medium (e.g., PS5 medium: 5 g/L Pharmamedia and 5 g/L soluble starch, pH 7.0).
-
Incubate the seed culture for 24 hours at 30°C with shaking (250 rpm).
-
Inoculate a larger production culture with the seed culture and grow for approximately 64 hours at 30°C with shaking.
2. Introduction of Radiolabeled Precursor:
-
To the production culture, add a sterile solution of a ¹⁴C-labeled precursor. Suitable precursors that have been shown to be incorporated into the azinomycin structure include [U-¹⁴C]L-glutamic acid or [1,2-¹⁴C]acetate.[5] The final concentration of the radiolabel should be optimized for efficient incorporation.
3. Fermentation and Harvest:
-
Continue the fermentation for a period determined to be optimal for this compound production and radiolabel incorporation.
-
Harvest the bacterial cells by centrifugation. The supernatant can also be processed to recover any secreted product.
4. Extraction and Purification:
-
Extract the radiolabeled this compound from the cell pellet and/or supernatant using an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purify the radiolabeled product using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
-
Monitor the fractions for radioactivity using a scintillation counter to identify the purified radiolabeled this compound.
5. Determination of Specific Activity:
-
Quantify the amount of purified this compound (e.g., by UV-Vis spectrophotometry).
-
Measure the radioactivity of a known amount of the purified product using a liquid scintillation counter.
-
Calculate the specific activity in units such as Curies per mole (Ci/mol) or Becquerels per mole (Bq/mol).
Mechanistic Studies Using Radiolabeled this compound
Radiolabeled this compound is an invaluable tool for investigating its mechanism of action at the molecular level. Key areas of investigation include determining the sequence selectivity of DNA cross-linking and quantifying the formation of drug-DNA adducts.
Experimental Workflow for Mechanistic Studies
Caption: Workflow for the synthesis and use of radiolabeled this compound.
Protocol: DNA Interstrand Cross-linking Assay by Agarose (B213101) Gel Electrophoresis
This assay determines the ability of this compound to form interstrand cross-links in a DNA fragment of a defined sequence. Cross-linked DNA will renature after denaturation, while non-cross-linked DNA will remain single-stranded. This difference in conformation allows for their separation by agarose gel electrophoresis.[6]
1. DNA Preparation:
-
Use a DNA fragment of known sequence (e.g., a linearized plasmid or a specific oligonucleotide).
-
Label the 5' ends of the DNA with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP for visualization by autoradiography. Alternatively, a fluorescent DNA stain can be used.
2. Cross-linking Reaction:
-
Incubate the end-labeled DNA with varying concentrations of radiolabeled or unlabeled this compound in a suitable buffer (e.g., 25 mM triethanolamine, 1 mM EDTA, pH 7.2).[7]
-
Incubate the reaction at 37°C for a defined period (e.g., 1 hour).[7]
3. Denaturation and Renaturation:
-
Stop the reaction (e.g., by ethanol (B145695) precipitation of the DNA).
-
Resuspend the DNA in a denaturing loading buffer (e.g., containing formamide (B127407) and heating to 90°C for 5 minutes) to separate the DNA strands.
-
Rapidly cool the samples on ice to prevent re-annealing of non-cross-linked strands.
4. Agarose Gel Electrophoresis:
-
Prepare a standard 1% agarose gel in TAE or TBE buffer.[8][9][10]
-
Load the denatured samples onto the gel. Include a lane with a non-denatured DNA control and a DNA ladder.[10]
-
Run the gel at a constant voltage (e.g., 80-150 V) until the loading dye has migrated sufficiently down the gel.[10]
5. Visualization and Quantification:
-
If using ³²P, dry the gel and expose it to a phosphor screen or X-ray film for autoradiography.
-
If using a fluorescent stain, visualize the gel under UV light.[10]
-
Single-stranded (non-cross-linked) DNA will migrate faster than the renatured, double-stranded (cross-linked) DNA.
-
Quantify the intensity of the bands corresponding to single-stranded and double-stranded DNA to determine the percentage of cross-linking.
Signaling Pathway of this compound-induced DNA Damage
Caption: this compound's mechanism of inducing apoptosis.
Protocol: Analysis of this compound-DNA Adducts by HPLC-MS/MS
This method allows for the identification and quantification of specific this compound-DNA adducts after enzymatic digestion of the DNA.
1. DNA Adduct Formation:
-
Incubate calf thymus DNA or a specific oligonucleotide with radiolabeled this compound.
2. DNA Digestion:
-
After the reaction, purify the DNA to remove any unbound drug.
-
Enzymatically digest the DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
3. HPLC Separation:
-
Separate the resulting nucleoside mixture using reverse-phase HPLC.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
4. Mass Spectrometry Detection and Quantification:
-
Couple the HPLC output to a tandem mass spectrometer (MS/MS).
-
Monitor for the expected mass-to-charge ratios (m/z) of the unmodified nucleosides and the predicted this compound-nucleoside adducts.
-
Use selected reaction monitoring (SRM) for targeted quantification of specific adducts.[11]
-
The use of a radiolabeled this compound allows for the simultaneous detection of adducts by both mass spectrometry and radioactivity, providing an additional layer of confirmation.
Data Presentation
Table 1: Sequence Selectivity of Azinomycin B Cross-linking
While extensive quantitative data for this compound is limited in public literature, studies on the closely related Azinomycin B have revealed a preference for certain DNA sequences. The primary sites of alkylation are the N7 positions of guanine (B1146940) and adenine.[2][4]
| DNA Sequence | Relative Cross-linking Efficiency | Comments |
| 5'-GNC-3' | High | General preferred sequence for cross-linking.[2] |
| 5'-GNT-3' | High | General preferred sequence for cross-linking.[2] |
| 5'-GCC-3' | Very High | A particularly preferred site for interstrand cross-links.[12] |
| 5'-GGC-3' | Moderate | Also a site for cross-linking. |
| Other sequences | Low to Moderate | Cross-linking is less efficient at other sequences. |
Data is qualitative and based on published studies on Azinomycin B. "N" represents any nucleotide.
Table 2: Properties of Isotopes for Radiolabeling this compound
| Isotope | Half-life | Emission Type | Max Energy (MeV) | Common Precursors |
| Carbon-14 (¹⁴C) | 5730 years | Beta (β⁻) | 0.156 | [¹⁴C]Acetate, [¹⁴C]Glutamic acid |
| Tritium (³H) | 12.3 years | Beta (β⁻) | 0.0186 | Tritiated water (³H₂O), ³H₂ gas |
Conclusion
The use of radiolabeled this compound is indispensable for detailed mechanistic studies of its antitumor activity. While the chemical synthesis of the radiolabeled compound is challenging, biosynthetic methods provide a practical alternative. The protocols outlined in these application notes for DNA cross-linking assays and adduct analysis, combined with the use of radiolabeled this compound, will enable researchers to further unravel the molecular details of its mechanism of action, paving the way for the design of more effective and selective anticancer drugs.
References
- 1. Azinomycin Total Synthesis and Mechanism of Action - Robert Coleman [grantome.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sequence selectivity of azinomycin B in DNA alkylation and cross-linking: a QM/MM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An agarose gel method for the determination of DNA interstrand crosslinking applicable to the measurement of the rate of total and "second-arm" crosslink reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. molecularecology.russell.wisc.edu [molecularecology.russell.wisc.edu]
- 9. bento.bio [bento.bio]
- 10. addgene.org [addgene.org]
- 11. DNA Adduct Profiles Predict in Vitro Cell Viability after Treatment with the Experimental Anticancer Prodrug PR104A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. On the origin of the DNA sequence selectivity of the azinomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for the Detection and Quantification of Azinomycin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azinomycin A is a potent antitumor antibiotic produced by Streptomyces species.[1] It belongs to a class of complex natural products that exhibit significant cytotoxic activity, making it a molecule of interest in cancer research and drug development. The intricate structure of this compound, featuring an aziridinopyrrolidine moiety and a naphthoate group, presents unique challenges and opportunities for its detection and quantification. This document provides an overview of the analytical methodologies applicable to this compound, drawing from available research on its isolation and biosynthetic pathway analysis.
Analytical Methodologies
The analysis of this compound primarily relies on chromatographic and spectroscopic techniques. While detailed validated methods for routine quantification are not widely published, existing literature on its isolation and characterization provides a foundation for developing robust analytical protocols.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of this compound, particularly in the context of fermentation broth analysis and biosynthetic studies.
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a complex molecule like this compound, Reverse-Phase HPLC (RP-HPLC) is often employed, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture.
Detection: Ultraviolet (UV) detection is suitable for this compound due to the presence of chromophores in its structure, specifically the naphthoate moiety. Detection wavelengths of 254 nm and 330 nm have been utilized in biosynthetic studies.[2] Mass Spectrometry (MS) coupled with HPLC (LC-MS) can provide mass information, aiding in structural confirmation and identification of related compounds.
Spectroscopic Methods
Spectroscopic methods are fundamental for the structural characterization of this compound following its isolation.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule and is useful for confirming the presence of the naphthoate chromophore.
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the this compound molecule.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the complete structural elucidation of this compound, providing detailed information about the carbon and proton framework.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of this compound, which is crucial for its identification and structural confirmation.[1]
Quantitative Data Summary
There is a notable lack of publicly available, validated quantitative data for the routine analysis of this compound. The following table highlights the absence of key validation parameters in the reviewed literature. Researchers will need to perform method validation studies to establish these parameters for their specific applications.
| Analytical Method | Analyte | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-UV | This compound | Fermentation Broth / Cell-Free Extracts | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
| HPLC-MS/MS | This compound | Biological Samples | Not Reported | Not Reported | Not Reported | Not Reported | Data Not Available |
| Spectrophotometry | This compound | Purified Substance | Not Applicable | Not Applicable | Not Applicable | Not Applicable | [1] |
Experimental Protocols
Protocol 1: Isolation and Purification of this compound from Streptomyces Culture
This protocol is based on the method described for the isolation of Azinomycins A and B.[1]
1. Fermentation: a. Culture Streptomyces griseofuscus or a relevant producing strain in a suitable production medium. b. Incubate under optimal conditions for temperature, pH, and aeration to maximize this compound production.
2. Extraction: a. After fermentation, centrifuge the culture broth to separate the mycelium from the supernatant. b. Adjust the pH of the supernatant to 7.0. c. Extract the supernatant with an equal volume of ethyl acetate (B1210297). d. Concentrate the ethyl acetate extract under reduced pressure to obtain a crude extract.
3. Chromatographic Purification: a. Silica (B1680970) Gel Chromatography: i. Dissolve the crude extract in a small volume of chloroform-methanol (95:5). ii. Apply the dissolved extract to a silica gel column pre-equilibrated with the same solvent system. iii. Elute the column with a stepwise gradient of chloroform-methanol. iv. Collect fractions and monitor for the presence of this compound using a suitable method (e.g., bioassay or TLC). b. Preparative Thin-Layer Chromatography (TLC): i. Pool the active fractions from the silica gel column and concentrate. ii. Apply the concentrated sample to a preparative silica gel TLC plate. iii. Develop the plate using a chloroform-methanol (9:1) solvent system. iv. Scrape the band corresponding to this compound and elute the compound from the silica gel with methanol (B129727). c. Sephadex LH-20 Chromatography: i. Concentrate the eluate from the preparative TLC. ii. Apply the sample to a Sephadex LH-20 column. iii. Elute with methanol to remove final impurities.
4. Final Purification: a. Concentrate the purified fractions containing this compound. b. The purity can be assessed by analytical HPLC.
Protocol 2: General HPLC Analysis of this compound
This protocol provides a general framework for the HPLC analysis of this compound based on information from biosynthetic studies.[2] Method optimization and validation are required for specific applications.
1. Instrumentation: a. A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions: a. Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). b. Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both potentially containing a modifier like formic acid or ammonium (B1175870) acetate to improve peak shape. A typical starting point could be a linear gradient from 10% B to 90% B over 20-30 minutes. c. Flow Rate: 1.0 mL/min. d. Column Temperature: 25-30 °C. e. Injection Volume: 10-20 µL. f. Detection: UV detection at 254 nm and 330 nm.
3. Sample Preparation: a. Fermentation Broth/Cell-Free Extract: i. Centrifuge the sample to remove particulates. ii. Filter the supernatant through a 0.22 µm syringe filter before injection. iii. Dilute the sample as necessary with the initial mobile phase. b. Purified Samples: i. Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) to a known concentration. ii. Filter through a 0.22 µm syringe filter before injection.
4. Analysis: a. Inject the prepared sample onto the HPLC system. b. Monitor the chromatogram at the specified wavelengths. c. The retention time of this compound should be determined by running a purified standard, if available.
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: General workflow for the HPLC analysis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Azinomycin A Production in Streptomyces
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Azinomycin A from Streptomyces fermentation. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Which microorganism produces this compound?
A1: this compound and B are produced by the bacterium Streptomyces sahachiroi.[1] Initially, it was attributed to Streptomyces griseofuscus, but further research has identified S. sahachiroi as the producer.
Q2: What is the biosynthetic pathway for this compound?
A2: The biosynthesis of Azinomycin B, a closely related compound, is orchestrated by the azi gene cluster. This cluster contains genes for a type I polyketide synthase (PKS) and nonribosomal peptide synthetases (NRPSs) that assemble the molecule from various precursors. The enol fragment of Azinomycin B is derived from threonine.[1] Aspartic acid is the precursor for the aziridine (B145994) moiety.
Q3: What are the general principles for improving secondary metabolite production in Streptomyces?
A3: Improving the yield of secondary metabolites like this compound in Streptomyces typically involves a multi-faceted approach focusing on:
-
Strain Improvement: Genetic engineering and classical mutagenesis to enhance productivity.
-
Media Optimization: Systematically adjusting carbon, nitrogen, and phosphate (B84403) sources.
-
Process Control: Fine-tuning of physical parameters such as pH, temperature, aeration, and agitation.
-
Precursor Feeding: Supplying the fermentation with building blocks of the target molecule.[2]
Troubleshooting Guide: Low this compound Yield
This guide addresses common problems encountered during Streptomyces sahachiroi fermentation for this compound production.
Issue 1: Little to No this compound Production
Q: My S. sahachiroi culture is growing, but I'm not detecting any this compound. What are the likely causes?
A: This is a common issue that can stem from several factors:
-
Suboptimal Inoculum: The age and quality of the seed culture are critical. An old or poorly grown inoculum will lead to a poor production phase.
-
Incorrect Media Composition: The balance of nutrients is crucial. High levels of easily metabolized carbon or phosphate sources can repress secondary metabolite production.
-
Inappropriate Fermentation Conditions: The pH, temperature, and dissolved oxygen levels may not be in the optimal range for this compound biosynthesis.
-
Strain Instability: Streptomyces strains can be genetically unstable and may lose the ability to produce secondary metabolites after repeated subculturing.
Troubleshooting Steps:
-
Verify Inoculum Quality: Always use a fresh and healthy inoculum. Follow a standardized protocol for inoculum preparation.
-
Optimize the Fermentation Medium: Refer to the media composition tables below and systematically test different carbon and nitrogen sources. Consider a nutrient-starved condition in the production phase, which has been shown to be effective.[1]
-
Control Physical Parameters: Monitor and control the pH, temperature, aeration, and agitation rates throughout the fermentation process.
-
Re-isolate a High-Producing Colony: If strain degradation is suspected, re-streak your culture from a frozen stock and select a well-isolated, high-producing colony for subsequent fermentations.
Issue 2: Inconsistent Yields Between Batches
Q: I'm observing significant batch-to-batch variability in my this compound yield. How can I improve consistency?
A: Inconsistent yields often point to a lack of standardization in your experimental protocol.
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Use a consistent amount of a well-sporulated culture to start your seed cultures. Ensure the age of the seed culture is the same for each fermentation.
-
Ensure Media Homogeneity: Prepare a large batch of media components to minimize variations between batches.
-
Calibrate Probes and Equipment: Regularly calibrate pH probes, thermometers, and dissolved oxygen sensors to ensure accurate readings and control.
-
Monitor for Contamination: Subtle contamination can impact yield. Regularly check your cultures for any signs of foreign microorganisms.
Data Presentation: Media and Fermentation Parameters
Optimizing the fermentation medium is a critical step in improving this compound yield. Below are tables summarizing media compositions used for the production of other secondary metabolites in Streptomyces, which can serve as a starting point for optimization studies.
Table 1: Seed and Production Media for Streptomyces Fermentation
| Medium Component | Seed Medium (PS5)[3] | Production Medium (Nutrient-Starved)[1] |
| Starch | 0.5 g/100 mL | - |
| Pharmamedia | 0.5 g/100 mL | - |
| Notes | Incubate at 30°C for 24 hours at 250 rpm. | The principle is to grow the culture to a sufficient biomass in a richer medium and then switch to a nutrient-limited medium to trigger secondary metabolite production. |
Table 2: General Fermentation Parameters for Streptomyces
| Parameter | Typical Range | Optimal Value (General) |
| pH | 6.0 - 8.0 | ~7.0[4] |
| Temperature | 25 - 32°C | 28 - 30°C[4][5] |
| Aeration | 0.5 - 2.0 vvm | 1.0 - 1.5 vvm |
| Agitation | 200 - 600 rpm | Dependent on fermenter geometry and scale |
Experimental Protocols
Protocol 1: Two-Stage Inoculum Preparation for S. sahachiroi
This protocol is adapted from an improved method for culturing S. sahachiroi.[1]
-
Plate Culture: Culture S. sahachiroi on dehydrated GYM (Glucose, Yeast, Malt) agar (B569324) plates.
-
First Stage Seed Culture: Inoculate 100 mL of PS5 medium (0.5 g starch, 0.5 g Pharmamedia per 100 mL water) in a 250 mL flask with a 1 cm² agar piece from the plate culture.[3] Incubate at 30°C for 24 hours at 250 rpm.[3]
-
Second Stage Seed Culture: Inoculate 600 mL of PS5 medium with 25 mL of the first stage culture.[3] Incubate at 30°C for 24 hours at 250 rpm.[3]
Protocol 2: Batch Fermentation in a Bioreactor
-
Medium Preparation: Prepare the production medium and sterilize it in the bioreactor.
-
Inoculation: Aseptically transfer the second-stage seed culture to the bioreactor. A typical inoculum size is 5-10% (v/v).
-
Fermentation: Set the fermentation parameters (pH, temperature, aeration, and agitation) to the desired setpoints. Monitor these parameters and cell growth (e.g., by measuring optical density) throughout the fermentation.
-
Sampling: Aseptically withdraw samples at regular intervals to measure this compound concentration and other relevant metabolites.
Protocol 3: Extraction and Quantification of this compound
-
Harvest: At the end of the fermentation, harvest the culture broth.
-
Extraction: Separate the mycelium from the supernatant by centrifugation. Extract the this compound from the supernatant using a suitable organic solvent (e.g., ethyl acetate).
-
Quantification: Analyze the crude extract using High-Performance Liquid Chromatography (HPLC) with a suitable standard curve to determine the concentration of this compound.
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. An improved method for culturing Streptomyces sahachiroi: biosynthetic origin of the enol fragment of azinomycin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Improving the Yield and Quality of Daptomycin in Streptomyces roseosporus by Multilevel Metabolic Engineering [frontiersin.org]
- 3. Azinomycins A and B, new antitumor antibiotics. I. Producing organism, fermentation, isolation, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming the Chemical Instability of Azinomycin A in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the chemical instability of Azinomycin A in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent antitumor antibiotic isolated from Streptomyces. Its biological activity stems from its ability to covalently alkylate and subsequently cross-link double-stranded DNA, which ultimately inhibits tumor growth. The molecule contains two key electrophilic sites, an aziridine (B145994) and an epoxide, which are crucial for its DNA cross-linking activity.
Q2: Why is this compound chemically unstable in solution?
The chemical instability of this compound is a significant challenge for its development as a therapeutic agent. While specific degradation pathways in solution are not fully elucidated in publicly available literature, the instability is attributed to its complex and highly functionalized structure. One identified contributor to its instability is the C12 hydroxyl group, which has been shown to destabilize the molecule during isolation.[1][2] The reactive aziridine and epoxide moieties, essential for its antitumor activity, also likely contribute to its degradation in solution.
Q3: What are the primary signs of this compound degradation in my experiments?
Degradation of this compound can manifest in several ways:
-
Loss of biological activity: A noticeable decrease in cytotoxicity or DNA cross-linking efficiency in your assays.
-
Changes in solution appearance: Discoloration or precipitation in your stock or working solutions.
-
Altered analytical profile: Appearance of new peaks or changes in the retention time of the parent compound when analyzed by techniques like HPLC.
Q4: Are there more stable alternatives to this compound?
Yes, significant research has focused on the synthesis of more stable analogs of this compound.[1] These analogs are designed to retain the key structural features required for antitumor activity while improving chemical stability. However, it is important to note that many of these synthesized analogs have shown lower antitumor potency compared to the natural products.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Activity
Q: I am observing a significant drop in the cytotoxic effect of my this compound solution shortly after preparation. What could be the cause and how can I mitigate this?
A: Rapid loss of activity is a strong indicator of chemical degradation. The following factors could be contributing to this issue:
-
pH of the solvent: The stability of similar complex molecules can be highly pH-dependent. For example, the related antibiotic Azithromycin shows significant degradation at acidic pH.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Presence of nucleophiles: Buffers or other components in your media containing nucleophiles could potentially react with the electrophilic centers of this compound.
-
Light exposure: Many complex organic molecules are sensitive to light.
Troubleshooting Steps:
-
Optimize Solution pH: Prepare your solutions in a buffer system that is neutral to slightly acidic. It is advisable to perform a stability study across a narrow pH range (e.g., 6.0-7.5) to determine the optimal pH for your specific experimental conditions.
-
Control Temperature: Always prepare and store this compound solutions at low temperatures. Prepare stock solutions in an ice bath and store them at -20°C or -80°C. When in use, keep working solutions on ice as much as possible.
-
Solvent Selection: Use high-purity, anhydrous solvents for preparing stock solutions. Avoid solvents with reactive functional groups.
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation.
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
Issue 2: Inconsistent Results Between Experiments
Q: My experimental results with this compound are highly variable. One day I see strong activity, and the next, it's significantly lower. What could be causing this inconsistency?
A: Inconsistent results are often a symptom of variable compound stability. The age of your prepared solutions and slight variations in your experimental setup can lead to different degrees of degradation.
Troubleshooting Steps:
-
Fresh is Best: Prepare fresh working solutions of this compound for each experiment from a frozen stock aliquot. Avoid using solutions that have been stored for extended periods, even at low temperatures.
-
Standardize Solution Preparation: Ensure your protocol for preparing this compound solutions is strictly followed every time. This includes the solvent, final concentration, pH, and temperature at which it is prepared.
-
Use a Positive Control: Include a more stable and well-characterized DNA cross-linking agent (e.g., Mitomycin C) as a positive control in your experiments. This will help you to differentiate between issues with your experimental system and problems with this compound stability.
-
Characterize Your Stock: If possible, periodically check the purity of your this compound stock solution using HPLC to ensure it has not degraded during storage.
Data Presentation
While specific quantitative stability data for this compound is limited in the literature, the following table summarizes factors known to influence the stability of complex antibiotics, with some data inferred from studies on the related compound Azithromycin.
| Parameter | Condition | Expected Impact on this compound Stability | Rationale/Comments |
| pH | Acidic (e.g., < 6.0) | Likely decreased stability | Many macrolides undergo acid-catalyzed hydrolysis. Azithromycin shows increased degradation at lower pH. |
| Neutral (e.g., 6.5-7.5) | Likely optimal stability | Generally, neutral pH is recommended for many complex natural products to minimize acid or base-catalyzed degradation. | |
| Basic (e.g., > 8.0) | Potentially decreased stability | Base-catalyzed degradation pathways may exist. | |
| Temperature | 4°C | Short-term storage (hours to days) | Recommended for working solutions. |
| -20°C | Intermediate-term storage (weeks to months) | Suitable for aliquoted stock solutions. | |
| -80°C | Long-term storage (months to years) | Ideal for preserving the integrity of the primary stock. | |
| Solvent | Protic Solvents (e.g., water, methanol) | Potential for solvolysis | The reactive epoxide and aziridine rings are susceptible to nucleophilic attack. |
| Aprotic Solvents (e.g., DMSO, DMF) | Generally preferred for stock solutions | Less likely to directly participate in degradation reactions. Ensure the solvent is anhydrous. | |
| Light | UV or ambient light | Potential for photodegradation | Many complex organic molecules are light-sensitive. |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solutions
This protocol is designed to minimize the degradation of this compound in solution.
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes
-
Ice bath
-
-
Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture. b. Weigh the required amount of this compound in a sterile environment. c. Dissolve the solid this compound in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Perform this step on an ice bath. d. Gently vortex or pipette mix until the compound is fully dissolved. e. Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes. f. Store the aliquots at -80°C for long-term storage.
-
Preparation of Working Solutions: a. Thaw a single aliquot of the stock solution on ice. b. Dilute the stock solution to the final working concentration in your desired pre-chilled aqueous buffer or cell culture medium immediately before use. c. Keep the working solution on ice and protected from light throughout the experiment. d. Discard any unused portion of the working solution after the experiment. Do not re-freeze.
Visualizations
Caption: Mechanism of this compound-induced DNA cross-linking leading to apoptosis.
Caption: Recommended workflow for handling this compound to minimize degradation.
Caption: Decision tree for troubleshooting inconsistent this compound activity.
References
Troubleshooting Azinomycin A total synthesis reaction steps
Welcome to the technical support center for the total synthesis of Azinomycin A. This resource is designed for researchers, scientists, and drug development professionals engaged in the complex synthesis of this potent antitumor agent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during key reaction steps.
Troubleshooting Guides
This section provides detailed guidance on overcoming common challenges in the total synthesis of this compound. The advice is presented in a question-and-answer format to directly address potential experimental issues.
Synthesis of the Aziridino[1,2-a]pyrrolidine Core
The construction of the bicyclic aziridino[1,2-a]pyrrolidine core is a critical and often challenging sequence in the synthesis of this compound.
Question: My intramolecular cyclization to form the aziridine (B145994) ring is resulting in low yields and a mixture of diastereomers. What are the likely causes and how can I improve the stereoselectivity?
Answer:
Low yields and poor stereoselectivity in the aziridine ring formation step are common hurdles. The key to success lies in the careful control of the reaction conditions and the choice of reagents.
-
Problem: Incomplete reaction or decomposition of the starting material.
-
Solution: The stability of the precursor is critical. Ensure anhydrous and inert conditions are strictly maintained. The choice of base and solvent system can significantly impact the reaction outcome. For the cyclization of a serine-derived precursor, conditions such as the Mitsunobu reaction (DEAD, PPh₃) or activation of the hydroxyl group as a sulfonate ester followed by treatment with a non-nucleophilic base are often employed.
-
-
Problem: Lack of stereocontrol leading to diastereomeric mixtures.
-
Solution: The stereochemistry of the starting material (e.g., protected amino acid) directly influences the stereochemical outcome of the cyclization. Confirm the enantiomeric purity of your starting materials. The reaction temperature can also play a crucial role; running the reaction at lower temperatures may enhance stereoselectivity.
-
Experimental Protocol: Stereoselective Aziridine Formation
This protocol is adapted from synthetic strategies for similar bicyclic aziridine systems.
-
Dissolve the protected amino alcohol precursor (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add triphenylphosphine (B44618) (1.5 eq) followed by the slow, dropwise addition of diethyl azodicarboxylate (DEAD) (1.5 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition |
| Solvent | Anhydrous THF or DCM |
| Reagents | DEAD, PPh₃ (Mitsunobu) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-12 hours (TLC monitoring) |
| Work-up | Aqueous quench, extraction |
Question: I am observing undesired ring-opening of the aziridine during subsequent synthetic steps. How can I mitigate this?
Answer:
The strained aziridine ring is susceptible to nucleophilic attack, especially under acidic or heated conditions.
-
Problem: Aziridine ring-opening by nucleophiles present in the reaction mixture.
-
Solution: Employ mild reaction conditions for subsequent transformations. If acidic conditions are required, consider using a milder Lewis acid or performing the reaction at low temperatures. Protecting groups on the aziridine nitrogen can influence its stability; N-sulfonyl groups (e.g., nosyl or tosyl) can activate the ring towards opening, while N-acyl or N-Boc groups may offer more stability under certain conditions. When possible, carry the sensitive aziridine intermediate through to the next step with minimal purification and delay its formation until later in the synthetic sequence.
-
Logical Troubleshooting Flow for Aziridine Ring Instability:
Caption: Troubleshooting logic for aziridine ring instability.
Naphthoate Ester Formation
The esterification of the naphthoic acid with the complex alcohol fragment can be challenging due to steric hindrance.
Question: The coupling of 3-methoxy-5-methyl-2-naphthoic acid to the core fragment is proceeding with very low yield. What coupling conditions should I try?
Answer:
Low yields in this esterification are typically due to the steric bulk of both the carboxylic acid and the alcohol. Standard esterification methods may not be effective.
-
Problem: Inefficient coupling due to steric hindrance.
-
Solution: Employ powerful coupling reagents that are known to overcome steric challenges. Yamaguchi esterification conditions (2,4,6-trichlorobenzoyl chloride followed by DMAP) are often successful in these cases. Alternatively, other potent coupling reagents like HATU or HBTU in the presence of a non-nucleophilic base (e.g., DIEA) can be effective.
-
Experimental Protocol: Yamaguchi Esterification
-
To a solution of 3-methoxy-5-methyl-2-naphthoic acid (1.2 eq) in anhydrous THF (0.2 M) under argon, add triethylamine (B128534) (1.5 eq).
-
Add 2,4,6-trichlorobenzoyl chloride (1.2 eq) and stir at room temperature for 1 hour to form the mixed anhydride (B1165640).
-
In a separate flask, dissolve the alcohol fragment (1.0 eq) in anhydrous toluene (B28343) (0.1 M) and add DMAP (3.0 eq).
-
Slowly add the solution of the mixed anhydride to the alcohol/DMAP solution at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by flash chromatography.
| Parameter | Recommended Condition |
| Coupling Reagent | 2,4,6-Trichlorobenzoyl chloride |
| Base | Triethylamine, DMAP |
| Solvent | THF, Toluene |
| Temperature | Room temperature |
| Reaction Time | 12-24 hours |
Convergent Fragment Coupling
The success of a convergent synthesis relies on the efficient coupling of advanced intermediates.
Question: The peptide coupling between my two major fragments is sluggish and requires harsh conditions, leading to decomposition. What can I do?
Answer:
Coupling large, sterically hindered fragments is a common challenge in convergent syntheses. The choice of coupling reagent and reaction conditions is paramount to success while preserving sensitive functional groups.
-
Problem: Slow reaction rate and side reactions during fragment coupling.
-
Solution: Utilize a modern, highly efficient peptide coupling reagent. Reagents such as HATU, HBTU, or COMU are designed for difficult couplings and often provide good yields under mild conditions. It is also crucial to ensure the purity of both fragments, as impurities can interfere with the reaction. Running the reaction at a slightly elevated temperature (e.g., 40 °C) may increase the rate, but this should be done cautiously to avoid decomposition.
-
Workflow for Optimizing Fragment Coupling:
Strategies to reduce Azinomycin A off-target effects
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the off-target effects of Azinomycin A.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent antitumor agent originally isolated from Streptomyces. Its cytotoxic effects stem from its ability to covalently alkylate and subsequently cross-link double-stranded DNA.[1] This action is mediated by two highly reactive electrophilic centers in its structure: an aziridine (B145994) ring and an epoxide system, which interfere with DNA replication and transcription, ultimately leading to cell death.[1]
Q2: What are the main "off-target effects" associated with this compound?
The primary challenge with this compound is not off-target effects in the sense of binding to unintended proteins, but rather a lack of selectivity in its DNA-damaging action. Its high reactivity leads to significant cytotoxicity in healthy, non-cancerous cells as well as tumor cells. This is a common issue for many DNA alkylating agents.[2] Therefore, the main goal is to limit the drug's activity to tumor tissues to widen its therapeutic window.
Q3: Why is it critical to reduce this compound's toxicity to non-cancerous cells?
Reducing off-target toxicity is a major hurdle for many promising cancer drugs during clinical trials.[3] For potent compounds like this compound, high toxicity in healthy tissues can cause severe side effects, limiting the maximum tolerable dose to a level that may not be fully effective against the tumor.[4] Improving the selectivity of the drug can increase its therapeutic index, making it a safer and more effective treatment.
Section 2: Troubleshooting Guides & Mitigation Strategies
This section addresses common experimental challenges and provides potential solutions for reducing the off-target effects of this compound.
Issue 1: High Cytotoxicity Observed in Healthy/Control Cell Lines
If this compound demonstrates comparable levels of cytotoxicity in both cancer and non-cancer cell lines, it indicates a lack of tumor specificity. The following strategies can be employed to address this.
Q: How can a prodrug strategy be used to reduce systemic toxicity?
A prodrug is an inactive or less active precursor of a drug that is converted into its active form within the body, ideally at the target site.[5] This approach can improve the selectivity of cytotoxic compounds.
-
Strategy: Design an this compound prodrug that is activated by conditions or enzymes specific to the tumor microenvironment, such as hypoxia (low oxygen) or the overexpression of certain enzymes like specific peptidases.[5]
-
Troubleshooting:
-
Prodrug is not activating: Confirm the presence and activity of the activating enzyme or condition (e.g., hypoxia) in your target cancer model.
-
Prodrug shows premature activation: Redesign the cleavable linker to be more stable in general circulation and less susceptible to ubiquitous enzymes.
-
Q: What targeted drug delivery systems are suitable for this compound?
Encapsulating this compound within a nanocarrier can limit its exposure to healthy tissues and enhance its accumulation in tumors through the Enhanced Permeability and Retention (EPR) effect.[4][6]
-
Strategy: Formulate this compound into nanoparticles, liposomes, or micelles.[6] These carriers can be further modified with targeting ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells, a method known as active targeting.[7]
-
Troubleshooting:
-
Low drug loading: Optimize the formulation process. For hydrophobic drugs like this compound, polymeric nanoparticles or solid-lipid nanoparticles may offer higher loading capacity.
-
Poor stability/premature release: Modify the carrier composition to improve stability in circulation. For example, adding PEG to the surface of nanoparticles can reduce opsonization and prolong circulation time.[7]
-
Data Presentation: Comparison of Delivery Strategies
| Delivery Strategy | Pros | Cons | Key Considerations for this compound |
| Liposomes | Biocompatible, can carry both hydrophilic and hydrophobic drugs, well-established technology.[6] | Can have issues with stability and premature drug leakage. | This compound's stability and solubility in the lipid bilayer must be optimized. |
| Polymeric Nanoparticles | High stability, controlled release profiles, high drug-loading capacity.[8] | Potential for polymer toxicity, more complex manufacturing. | Choose a biodegradable polymer (e.g., PLGA) to minimize toxicity. |
| Micelles | Easy to prepare, small size can improve tissue penetration.[6] | Lower drug loading capacity, can be unstable upon dilution in the bloodstream. | Best for initial in vitro screening; may require stabilization for in vivo use. |
Q: Can new analogs of this compound be designed for better selectivity?
Yes. The synthesis of structurally related analogs is a key strategy to explore structure-activity relationships (SAR).
-
Strategy: Modify the functional groups of this compound that are not directly involved in DNA alkylation to alter its physicochemical properties, such as hydrophobicity or charge. These changes can affect the drug's uptake and retention in tumor cells versus normal cells.[9] Research has focused on synthesizing analogs to better understand its mechanism.[10]
-
Troubleshooting:
-
Loss of potency: Ensure modifications do not interfere with the aziridine or epoxide rings essential for activity.
-
No change in selectivity: A systematic approach is needed. Create a small library of analogs with varied properties and screen them against a panel of cancer and normal cell lines to identify candidates with an improved therapeutic index.
-
Issue 2: Unclear Mechanism of Observed Cellular Effects
If you observe unexpected cellular responses or suspect that this compound might have clinically relevant activities beyond DNA cross-linking, the following workflow can help identify the molecular basis of these effects.
Section 3: Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a drug binds to its intended target within a cellular environment by measuring changes in the target protein's thermal stability.[11][12]
Objective: To confirm that a modified this compound analog still engages with DNA-associated proteins (as a proxy for DNA interaction) or to validate a putative off-target protein interaction.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the this compound analog at a desired concentration (e.g., 5x IC50) and another set with a vehicle control (e.g., DMSO) for 1-2 hours.
-
Cell Lysis & Heating: Harvest and lyse the cells. Aliquot the cell lysate into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Aggregates: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the supernatant using Western blotting.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates that the drug has bound to and stabilized the protein.[12]
Protocol 2: ADP-Glo™ Kinase Assay for Kinase Inhibition Profiling
This assay quantifies the activity of a kinase by measuring the amount of ADP produced in the reaction. It is a common method for screening compounds for off-target kinase inhibition.[12]
Objective: To determine if this compound or its analogs inhibit the activity of one or more kinases, which is a frequent source of off-target effects for many drugs.[13]
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate kinase reaction buffer. An 11-point, 3-fold serial dilution is standard for determining an IC50 value.
-
Kinase Reaction: In a 384-well plate, add the test compound, the purified kinase of interest, ATP, and the specific substrate for that kinase. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which converts the newly produced ADP into ATP and then generates a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration. Calculate the IC50 value by fitting the data to a dose-response curve.[12]
References
- 1. Azinomycin Total Synthesis and Mechanism of Action - Robert Coleman [grantome.com]
- 2. SERIES: Genomic instability in cancer Balancing repair and tolerance of DNA damage caused by alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Anti-Tumor Efficacy of Paclitaxel Nanoparticles via Supramolecular Self-Assembly with Pterostilbene [mdpi.com]
- 5. Prodrug strategies in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Delivery Methods for Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthetic analogs of anoplin show improved antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AZINOMYCINS A AND B, NEW ANTITUMOR ANTIBIOTICS [jstage.jst.go.jp]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. icr.ac.uk [icr.ac.uk]
Technical Support Center: Enhancing the Solubility of Azinomycin A for Biological Assays
Welcome to the technical support center for Azinomycin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective solubilization and handling of this compound for biological assays. Due to its complex structure and inherent instability, achieving and maintaining the solubility of this compound can be challenging. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when preparing and using this compound solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Cloudiness or visible precipitate upon initial dissolution of solid this compound. | 1. Incomplete Dissolution: The compound has not fully dissolved in the solvent. 2. Solvent Purity: The solvent (e.g., DMSO) may have absorbed water, reducing its solvating power for hydrophobic compounds. 3. Low Temperature: The temperature of the solvent is too low for efficient dissolution. | 1. Vortex Thoroughly: Vortex the solution for several minutes. 2. Gentle Warming: If precipitation persists, warm the solution in a water bath at a temperature not exceeding 37°C for a short period (5-10 minutes) and vortex again. 3. Use Anhydrous Solvent: Always use high-purity, anhydrous solvent from a freshly opened container. |
| Precipitation observed after diluting the stock solution into aqueous cell culture medium. | 1. "Solvent Shock": The rapid change in solvent polarity when adding a concentrated organic stock solution to an aqueous medium can cause the compound to precipitate. 2. Exceeding Aqueous Solubility Limit: The final concentration of this compound in the medium is higher than its aqueous solubility limit. 3. Temperature Difference: Adding a cold stock solution to warm medium can decrease solubility. | 1. Slow, Dropwise Addition: Add the stock solution drop-by-drop to the pre-warmed (37°C) cell culture medium while gently swirling or vortexing. This promotes rapid mixing and dispersion. 2. Serial Dilutions: Perform one or more intermediate dilutions in pre-warmed medium or a suitable sterile buffer (e.g., PBS) before the final dilution into the culture vessel. 3. Lower Final Concentration: Test a range of lower final concentrations to determine the highest achievable soluble concentration in your specific medium. |
| Stock solution appears discolored (e.g., faint yellow) after storage. | 1. Chemical Degradation: this compound is known to be unstable, and a color change can indicate degradation. 2. Oxidation: Exposure to air can cause oxidation of the compound. 3. Photodegradation: Exposure to light can degrade photosensitive compounds. | 1. Discard Discolored Solutions: It is strongly recommended to discard any stock solution that shows a color change, as the degradation products could have altered biological activity. 2. Store Under Inert Gas: For long-term storage, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing. 3. Protect from Light: Always store this compound as a solid and in solution in amber vials or by wrapping clear vials in aluminum foil. |
| Inconsistent experimental results between different batches of this compound solution. | 1. Incomplete Initial Solubilization: The initial stock solution was not fully dissolved, leading to inaccurate concentrations. 2. Degradation of Stock Solution: The stock solution has degraded over time or with repeated freeze-thaw cycles. 3. Adsorption to Plasticware: The compound may be adsorbing to the surface of pipette tips, tubes, or culture plates. | 1. Visually Confirm Dissolution: Always ensure your stock solution is a clear solution with no visible particulates before making dilutions. 2. Prepare Fresh Aliquots: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. 3. Consider Low-Adhesion Plasticware: If adsorption is suspected, using low-adhesion microcentrifuge tubes and plates may help. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: While specific quantitative solubility data for this compound is not widely published, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of many poorly water-soluble compounds used in biological assays. Some sources also indicate solubility in other organic solvents like ether, THF, and CH2Cl2, though these are less common for cell culture applications.
Q2: What is a safe concentration of DMSO to use in my cell culture experiments?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity or off-target effects. A final DMSO concentration of ≤ 0.1% (v/v) is generally considered safe for most cell lines. However, it is always best to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.
Q3: How should I store this compound?
A3: this compound should be stored as a solid at -20°C or below, protected from light and moisture. Stock solutions in DMSO should be prepared in small, single-use aliquots and stored at -80°C to minimize degradation from repeated freeze-thaw cycles.
Q4: How can I determine the aqueous solubility of this compound in my specific cell culture medium?
A4: You can experimentally determine the approximate aqueous solubility by preparing a supersaturated solution. Add an excess amount of solid this compound to your cell culture medium, rotate the mixture for 24 hours to reach equilibrium, centrifuge to pellet the undissolved solid, and then quantify the concentration of the compound in the supernatant using a suitable analytical method like HPLC or mass spectrometry.
Q5: Can I sonicate the solution to aid dissolution?
A5: Gentle sonication in a water bath can be used to aid in the dissolution of this compound. However, prolonged or high-energy sonication should be avoided as it can generate heat and potentially lead to the degradation of this unstable compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes and sterile, low-adhesion tips
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent moisture condensation.
-
Weigh: In a suitable, sterile environment (e.g., a chemical fume hood), carefully weigh the desired amount of this compound.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolve: Tightly cap the vial and vortex for 2-5 minutes until the solid is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.
-
Gentle Warming (Optional): If the compound does not fully dissolve, incubate the vial in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Aliquot: Dispense the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Store: Store the aliquots at -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes and pipettes
Procedure:
-
Thaw Stock: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature and vortex gently to ensure homogeneity.
-
Calculate Volume: Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. Remember to keep the final DMSO concentration below 0.1%.
-
Dilute: While gently swirling or vortexing the pre-warmed cell culture medium, add the calculated volume of the this compound stock solution drop-by-drop.
-
Mix: Continue to gently mix the solution for another 15-30 seconds to ensure it is homogeneous.
-
Use Immediately: Use the freshly prepared this compound-containing medium for your experiment immediately to minimize the risk of precipitation or degradation.
Visualizations
Preventing Azinomycin A degradation during storage and handling
This technical support center provides guidance on the proper storage and handling of Azinomycin A to minimize degradation and ensure the integrity of your experiments. Due to the inherent instability of this molecule, it is critical to adhere to stringent handling protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: this compound is highly sensitive to temperature. For optimal stability, it should be stored at -80°C in a desiccated, airtight container. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q2: How should I prepare solutions of this compound?
A2: Due to its extreme instability in solution, it is recommended to prepare solutions of this compound immediately before use (in situ). Use anhydrous, high-purity solvents. The choice of solvent will depend on your specific experimental requirements, but a non-polar, aprotic solvent is generally preferred to minimize reactions with the molecule.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is limited, many complex organic molecules are light-sensitive. As a precautionary measure, protect this compound, both in its solid form and in solution, from light. Use amber vials or wrap containers with aluminum foil.
Q4: What is the stability of this compound in aqueous solutions?
A4: this compound is expected to degrade rapidly in aqueous solutions, especially under acidic or basic conditions. The presence of water can facilitate the opening of the highly strained aziridine (B145994) and epoxide rings, leading to a loss of biological activity. If aqueous buffers are required for your experiment, prepare the this compound solution in a compatible organic solvent first and add it to the aqueous medium at the last possible moment.
Q5: Are there any materials I should avoid when handling this compound?
A5: Avoid contact with reactive surfaces, such as certain plastics or metals that can catalyze degradation. Use high-quality glass or polypropylene (B1209903) labware. Ensure all equipment is scrupulously clean and dry.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my assay. | Degradation of this compound prior to or during the experiment. | - Prepare fresh solutions for each experiment. - Minimize the time the compound is in solution. - Store stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles. - Ensure the pH of your assay medium is as close to neutral as possible if aqueous solutions are unavoidable. |
| Inconsistent experimental results. | Variable degradation of this compound between experiments. | - Standardize your handling protocol meticulously. - Use the same high-purity, anhydrous solvents for each experiment. - Control the temperature at every step of your experimental workflow. |
| Visible changes in the appearance of the solid compound or solution (e.g., color change). | Significant degradation has occurred. | - Discard the compound or solution. - Review your storage and handling procedures to identify potential sources of degradation. - Consider purchasing a fresh batch of the compound. |
Inferred Degradation Pathway
This compound contains two highly strained and reactive functional groups: an aziridine ring and an epoxide. Degradation is likely initiated by the ring-opening of these moieties, particularly under acidic conditions or in the presence of nucleophiles. The diagram below illustrates a potential degradation pathway.
Caption: Inferred degradation pathway of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stock solution of this compound with minimal degradation.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or other suitable aprotic solvent
-
Inert gas (e.g., argon or nitrogen)
-
-80°C freezer
-
Sterile, amber glass vials with screw caps
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
In a fume hood, blanket the vial with an inert gas.
-
Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Gently vortex or sonicate at low power until the compound is fully dissolved. Avoid excessive heating.
-
Immediately aliquot the stock solution into single-use volumes in pre-labeled amber vials.
-
Blanket the headspace of each aliquot with inert gas before sealing.
-
Store the aliquots at -80°C.
Protocol 2: Workflow for Introducing this compound into an Aqueous Assay
Objective: To minimize the exposure of this compound to aqueous conditions during an experiment.
Caption: Recommended workflow for using this compound in aqueous assays.
Summary of Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Storage Temperature | -80°C | Minimizes thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen), Desiccated | Prevents oxidation and hydrolysis. |
| Light Exposure | Protect from light (use amber vials) | Prevents photodegradation. |
| Solvent for Stock | Anhydrous, aprotic (e.g., DMSO) | Minimizes solvolysis and other reactions. |
| Solution Preparation | Prepare immediately before use (in situ) | This compound is extremely unstable in solution. |
| pH | Avoid acidic or basic conditions | The aziridine and epoxide rings are susceptible to opening under non-neutral pH. |
| Labware | Glass or high-quality polypropylene | Avoids reaction with container surfaces. |
Technical Support Center: Cell Line Resistance to Azinomycin A
Welcome to the technical support center for researchers studying cell line resistance to Azinomycin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My cell line is showing increasing resistance to this compound. What are the potential mechanisms?
A1: Resistance to this compound, a DNA interstrand cross-linking agent, can arise from several cellular mechanisms. Since this compound's primary mode of action is inducing DNA damage, resistance is often linked to the cell's ability to manage and repair this damage. Key hypothesized mechanisms include:
-
Enhanced DNA Repair Capacity: Upregulation of DNA repair pathways is a primary mechanism of resistance to DNA cross-linking agents. The Fanconi Anemia (FA) pathway is particularly crucial for repairing interstrand cross-links (ICLs)[1][2][3]. This pathway coordinates multiple repair processes, including nucleotide excision repair (NER), translesion DNA synthesis (TLS), and homologous recombination (HR)[4][5]. Increased expression or activity of proteins in these pathways can lead to more efficient removal of this compound-induced DNA adducts.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) or ABCG2, can actively pump this compound out of the cell, reducing its intracellular concentration and thus its cytotoxic effect. This is a common mechanism of multidrug resistance in cancer cells.
-
Decreased Drug Activation: Some anticancer agents are prodrugs that require enzymatic activation within the cell. If this compound requires such activation, resistance could develop through the downregulation of the necessary activating enzymes, like NADPH cytochrome P450 reductase.
-
Activation of Pro-Survival Signaling Pathways: Cells can develop resistance by upregulating signaling pathways that promote survival and inhibit apoptosis, even in the presence of DNA damage. For instance, the activation of the PI3K/Akt pathway has been shown to confer resistance to Mitomycin C, another DNA cross-linking agent.
-
Drug Inactivation: Cells may acquire the ability to enzymatically inactivate this compound. This could involve enzymes that modify the drug, rendering it unable to bind to DNA. An analogous mechanism is seen in bacteria producing the MCRA protein, which protects against Mitomycin C by oxidizing its active form back to the inactive prodrug.
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: To confirm and quantify resistance, you should perform a cytotoxicity or cell viability assay to compare the half-maximal inhibitory concentration (IC50) of your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Inconsistent IC50 Values:
-
Inconsistent Cell Seeding Density: Ensure uniform cell seeding density across all wells, as this can affect drug response.
-
Variable Drug Concentration: Prepare fresh drug dilutions for each experiment and ensure accurate pipetting.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range.
-
Assay Incubation Time: Optimize the incubation time with this compound based on the cell line's doubling time (typically 48-72 hours).
Q3: My resistant cell line shows cross-resistance to other chemotherapeutic agents. Why is this?
A3: Cross-resistance is common and often points to a general resistance mechanism rather than one specific to this compound. The most likely cause is the upregulation of drug efflux pumps, particularly ABC transporters like ABCB1, which can expel a wide range of structurally and functionally diverse drugs. Another possibility is the enhancement of a central DNA damage response pathway that can repair lesions caused by various DNA-damaging agents.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Viability After this compound Treatment
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Development of Resistance | 1. Perform a dose-response curve with this compound on the current cell line and compare it to the parental, sensitive cell line.2. Isolate single-cell clones from the resistant population and test their individual sensitivity to this compound. | A rightward shift in the IC50 curve indicates decreased sensitivity. Clonal analysis will reveal heterogeneity in resistance. |
| Increased Drug Efflux | 1. Treat resistant cells with known efflux pump inhibitors (e.g., verapamil, cyclosporin (B1163) A) in combination with this compound.2. Measure the intracellular concentration of this compound using techniques like HPLC or mass spectrometry. | Restoration of this compound sensitivity in the presence of an efflux pump inhibitor suggests this as a resistance mechanism. |
| Enhanced DNA Repair | 1. Assess the expression levels of key DNA repair proteins (e.g., FANCD2, BRCA1) via Western blotting or qPCR.2. Perform a functional assay for DNA damage, such as a comet assay, to compare the extent of DNA cross-linking and repair between sensitive and resistant cells after this compound treatment. | Increased expression of DNA repair proteins and faster resolution of DNA damage in the resistant cell line would support this mechanism. |
| Activation of Bypass Signaling Pathways | 1. Use pathway analysis tools (e.g., phospho-kinase arrays, RNA sequencing) to identify upregulated survival pathways in resistant cells.2. Test inhibitors of the identified bypass pathways (e.g., PI3K/Akt inhibitors) in combination with this compound. | Identification of activated pathways and synergistic effects with combination therapy would indicate this as a resistance mechanism. |
Issue 2: Difficulty in Establishing a Stable this compound-Resistant Cell Line
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Drug Concentration is Too High | Start with a very low concentration of this compound (e.g., IC10-IC20) and increase the dose in small increments (e.g., 1.5-fold) only after the cells have recovered and are proliferating steadily. | Gradual dose escalation allows for the selection and expansion of resistant clones without causing complete cell death. |
| Inconsistent Drug Exposure | Maintain a consistent schedule of drug treatment and removal. For continuous exposure, change the media with the drug at regular intervals. For pulse exposure, ensure the timing is precise. | A stable, reproducible selection pressure will lead to the development of a more homogenous resistant population. |
| Cell Line Heterogeneity | After several rounds of selection, perform single-cell cloning by limiting dilution to isolate and expand homogenous resistant populations. | This will ensure that the resulting resistant cell line is clonal and will reduce variability in subsequent experiments. |
Data Presentation
Table 1: Example IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | Treatment | IC50 Value (nM) | Resistance Fold-Change |
| Parental Line | This compound | 15 | 1.0 |
| Resistant Sub-line 1 | This compound | 120 | 8.0 |
| Resistant Sub-line 2 | This compound | 250 | 16.7 |
Table 2: Gene Expression Changes in this compound-Resistant Cells
| Gene | Function | Fold Change in mRNA Expression (Resistant vs. Parental) |
| ABCB1 | Drug Efflux Pump | + 15.2 |
| ABCG2 | Drug Efflux Pump | + 9.8 |
| FANCD2 | DNA Repair (Fanconi Anemia Pathway) | + 6.5 |
| BRCA1 | DNA Repair (Homologous Recombination) | + 4.1 |
| AKT1 | Pro-survival Signaling | + 3.7 |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
-
Determine Initial IC50: First, determine the IC50 of the parental cell line to this compound using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initial Exposure: Begin by treating the parental cell line with this compound at a concentration equal to its IC10-IC20.
-
Culture and Recovery: Culture the cells in the presence of the drug. The majority of cells will die. Allow the surviving cells to recover and repopulate the culture vessel until they reach 70-80% confluency.
-
Dose Escalation: Once the cells are proliferating robustly at the current drug concentration, increase the concentration of this compound by approximately 1.5 to 2-fold.
-
Repeat Cycles: Repeat the cycle of treatment, recovery, and dose escalation. This process can take several months.
-
Monitoring Resistance: At regular intervals (e.g., every 4-6 weeks), perform an IC50 determination assay to quantify the level of resistance. The cell line is generally considered resistant when its IC50 value is significantly higher (e.g., >5-10 fold) than the parental line.
-
Cryopreservation: It is crucial to cryopreserve cell stocks at various stages of the selection process.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and replace it with the medium containing the various drug concentrations. Include vehicle-only (e.g., DMSO) and no-treatment controls.
-
Incubation: Incubate the plates for a period relevant to the drug's mechanism and the cell doubling time (typically 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Key hypothesized mechanisms of cellular resistance to this compound.
Caption: Experimental workflow for generating an this compound-resistant cell line.
Caption: Logical workflow for troubleshooting acquired resistance to this compound.
References
- 1. The Fanconi anemia pathway and DNA interstrand cross-link repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fanconi anemia pathway--the way of DNA interstrand cross-link repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of DNA cross-link repair by the Fanconi anemia/BRCA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fanconi Anemia Proteins, DNA Interstrand Crosslink Repair Pathways, and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How the Fanconi Anemia pathway guards the genome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Azinomycin A
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on modifying the structure of Azinomycin A to improve its stability. This compound is a potent antitumor agent, but its inherent instability presents a significant challenge for its development as a therapeutic. This resource aims to address common issues encountered during the synthesis, stability testing, and evaluation of this compound analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features contributing to the instability of this compound?
A1: The primary contributor to the instability of this compound is the presence of a C12 hydroxyl group within its complex structure.[1][2] This feature has been identified as a key destabilizing element during isolation and under various experimental conditions. The molecule also contains highly reactive aziridine (B145994) and epoxide rings, which are essential for its DNA cross-linking activity but can also be susceptible to degradation.
Q2: What are the common degradation pathways for this compound?
A2: this compound is susceptible to degradation under various stress conditions, including acidic, basic, and oxidative environments. Degradation can involve the loss of the 13-O-decladinosyl group and cleavage of the cladinosyl group. Characterization of degradation products is often performed using techniques such as High-Performance Thin-Layer Chromatography (HPTLC) coupled with mass spectrometry (MS/MS).
Q3: What strategies can be employed to improve the stability of this compound?
A3: The main strategy involves the synthesis of analogs with modifications to the core structure. A primary target for modification is the destabilizing C12 hydroxyl group. Additionally, bioisosteric replacement is a promising approach. This involves substituting atoms or groups with others that have similar physical or chemical properties to enhance stability without compromising biological activity. For example, replacing hydrogen with deuterium (B1214612) or fluorine can sometimes lead to improved metabolic stability.
Q4: How does improving stability often affect the antitumor activity of this compound analogs?
A4: There is often an inverse relationship between the stability and antitumor potency of this compound analogs. While modifications can lead to more stable compounds, they frequently result in lower cytotoxicity.[1][2][3] This trade-off is a critical consideration in the design of new analogs, and finding a balance between stability and activity is a key challenge.
Troubleshooting Guides
Synthesis of this compound Analogs
The synthesis of this compound and its analogs is a complex multi-step process. The formation of the key aziridine and epoxide rings can be particularly challenging.
Issue 1: Low yield or failure in the formation of the chiral aziridine ring.
| Potential Cause | Troubleshooting Suggestion |
| Presence of water | Ensure all solvents and reagents are anhydrous. Use of molecular sieves is recommended. |
| Incorrect stoichiometry of catalyst and ligand | Optimize the ratio of the catalyst and chiral ligand. An excess of the ligand may be necessary. |
| Low enantioselectivity | Screen a variety of chiral ligands and solvents. Lowering the reaction temperature can often improve enantiomeric excess. |
| Side reactions (e.g., C-H amination, homocoupling) | Control the rate of addition of reagents, particularly diazo compounds. The choice of catalyst can also influence chemoselectivity. |
| Product instability during purification | Use a less acidic stationary phase for chromatography (e.g., basic alumina (B75360) instead of silica (B1680970) gel). Perform purification quickly and at low temperatures if necessary. |
Issue 2: Poor stereocontrol or low yield during epoxide synthesis.
| Potential Cause | Troubleshooting Suggestion |
| Presence of water | Rigorously dry all glassware and solvents. Use of molecular sieves is recommended to prevent hydrolysis of the catalyst. |
| Impure reagents | Ensure the purity of the starting allylic alcohol, oxidant, and catalyst. |
| Incorrect reaction temperature | Optimize the reaction temperature. Many epoxidation reactions, such as the Sharpless epoxidation, require low temperatures (e.g., -20 °C) for optimal selectivity. |
| Low diastereoselectivity | For substrate-controlled reactions, consider modifying the substrate to enhance the directing effect of certain functional groups. The choice of oxidant can also influence diastereoselectivity. |
| Catalyst inhibition or decomposition | Ensure the absence of impurities that could poison the catalyst. Use fresh catalyst and reagents. |
Experimental Protocols
Protocol 1: Stability Assay of this compound Analogs using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the chemical stability of this compound analogs under various stress conditions.
1. Preparation of Stock Solutions:
-
Prepare a stock solution of the this compound analog in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60 °C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a controlled temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H2O2 and incubate at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80 °C).
-
Photostability: Expose the stock solution to UV light (e.g., 254 nm).
3. Sample Collection and Analysis:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before injection.
-
Analyze the samples by reverse-phase HPLC.
4. HPLC Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm or 215 nm).
-
Oven Temperature: 40-60 °C.
5. Data Analysis:
-
Calculate the percentage of the remaining analog at each time point by comparing the peak area to that of the time zero sample.
-
Determine the half-life (t½) of the analog under each stress condition.
Protocol 2: DNA Cross-Linking Assay
This assay determines the ability of this compound analogs to induce interstrand cross-links in DNA.
1. DNA Preparation:
-
Use a linearized plasmid DNA (e.g., pBluescript SK(+)) or a specific oligonucleotide duplex.
2. Cross-Linking Reaction:
-
Prepare a reaction mixture containing the DNA, the this compound analog at various concentrations, and a reaction buffer (e.g., 25 mM triethanolamine, 1 mM EDTA, pH 7.2).
-
Incubate the reaction at 37 °C for a specified time (e.g., 1-2 hours).
3. Denaturation and Electrophoresis:
-
Stop the reaction and denature the DNA by adding an alkaline loading buffer and heating.
-
Analyze the samples by agarose (B213101) gel electrophoresis under denaturing conditions.
4. Visualization and Analysis:
-
Stain the gel with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualize the DNA bands under UV light. Cross-linked DNA will migrate slower as a double-stranded species, while non-cross-linked DNA will migrate faster as single strands.
-
Quantify the intensity of the bands to determine the extent of DNA cross-linking at different analog concentrations.
Data Presentation
| Compound | Modification | Relative Stability | Cytotoxicity (IC50) |
| This compound | Natural Product | Low | High (Potent) |
| Analog 1 | Removal of C12-OH | Increased | Reduced |
| Analog 2 | Modification of the naphthoate moiety | Variable | Generally Reduced |
| Analog 3 | Simplified azabicyclo[3.1.0]hexane ring | Variable | Reduced |
Note: Specific half-life and IC50 values are highly dependent on the specific analog and the experimental conditions and are not consistently reported in a comparative format across the literature.
Visualizations
Caption: Key structural features contributing to the instability of this compound.
Caption: General workflow for developing more stable this compound analogs.
Caption: A simplified decision tree for troubleshooting low yields in aziridination reactions.
References
Validation & Comparative
Unraveling the Cytotoxic Potency of Azinomycin A and Azinomycin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two potent antitumor antibiotics, Azinomycin A and Azinomycin B. Both compounds, produced by Streptomyces griseofuscus, are known to exert their anticancer effects through the induction of DNA interstrand crosslinks. This analysis synthesizes available experimental data to highlight their relative potencies and delves into the cellular mechanisms governing their cytotoxic action.
Quantitative Cytotoxicity Analysis
The in vitro cytotoxic activities of this compound and Azinomycin B have been evaluated against the L5178Y murine leukemia cell line. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug required to inhibit cell growth by 50%, are presented below.
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | L5178Y | 0.07[1] |
| Azinomycin B | L5178Y | 0.11 |
These data indicate that this compound exhibits a higher cytotoxic potency in this specific cell line compared to Azinomycin B. However, it is noteworthy that in vivo studies on various tumor models have suggested that Azinomycin B may have a more potent antitumor effect overall, with this compound being described as "somewhat less effective"[2]. This highlights the complex relationship between in vitro cytotoxicity and in vivo efficacy.
Mechanism of Action: DNA Damage and Cellular Response
Both this compound and Azinomycin B are potent DNA alkylating agents that induce interstrand crosslinks, a severe form of DNA damage that blocks DNA replication and transcription, ultimately leading to cell death[3][4][5]. This damage triggers a robust cellular DNA Damage Response (DDR).
Signaling Pathway of Azinomycin-Induced Cytotoxicity
The DNA damage inflicted by this compound and B activates a complex signaling cascade. The following diagram illustrates the key pathways involved in the cellular response to DNA interstrand crosslinks.
Caption: Azinomycin-induced DNA damage response pathway.
Upon the formation of DNA interstrand crosslinks by this compound or B, sensor proteins in the cell recognize the damage and activate key protein kinases, primarily ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). These kinases then phosphorylate a multitude of downstream targets, including the tumor suppressor protein p53. Activation of p53 can lead to several cellular outcomes: cell cycle arrest, primarily in the S-phase, to allow time for DNA repair, or the initiation of apoptosis (programmed cell death) if the damage is too severe to be repaired.
Experimental Protocols
The following is a representative protocol for determining the cytotoxicity of this compound and B using a standard MTT assay.
MTT Cell Viability Assay
Objective: To determine the concentration of this compound and Azinomycin B that inhibits the metabolic activity of a cell line by 50% (IC50).
Materials:
-
Target cancer cell line (e.g., L5178Y)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and Azinomycin B stock solutions (dissolved in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Azinomycin B in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the drug stocks) and a blank (medium only).
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical cytotoxicity assay workflow.
Caption: A generalized workflow for determining cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Azinomycins A and B, new antitumor antibiotics. III. Antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of a novel DNA glycosylase from S. sahachiroi involved in the reduction and repair of azinomycin B induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
Azinomycin A vs. Doxorubicin: A Comparative Analysis of DNA Damage Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the DNA damage mechanisms of two potent antitumor agents: Azinomycin A and Doxorubicin (B1662922). By presenting key experimental data, detailed methodologies, and visual representations of their modes of action, this document aims to offer a comprehensive resource for researchers in oncology and pharmacology.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Doxorubicin |
| Primary DNA Lesion | Interstrand Cross-links (ICLs) | DNA Intercalation, Topoisomerase II Poisoning, DNA Adducts, Oxidative Damage |
| Mode of Action | Alkylation of purine (B94841) bases (guanine and adenine) via aziridine (B145994) and epoxide moieties, leading to covalent cross-linking of DNA strands. | Inserts itself between DNA base pairs, inhibiting topoisomerase II and leading to DNA double-strand breaks. Also generates reactive oxygen species (ROS) causing oxidative DNA damage. |
| Effect on DNA Helix | Covalently links the two DNA strands, preventing their separation for replication and transcription. | Distorts the helical structure of DNA and generates strand breaks. |
Quantitative Cytotoxicity Analysis
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, Azinomycin B, and Doxorubicin in various cancer cell lines. This data provides a quantitative comparison of their cytotoxic potency.
| Compound | Cell Line | IC50 Value |
| This compound | L5178Y Leukemia | 0.07 µg/mL[1] |
| Azinomycin B | L5178Y Leukemia | 0.11 µg/mL[1][2] |
| Doxorubicin | PC3 (Prostate Cancer) | 2.64 µg/ml[3] |
| Hep-G2 (Hepatocellular Carcinoma) | 14.72 µg/ml[3] | |
| HCT116 (Colon Cancer) | 24.30 µg/ml | |
| 293T (Human Embryonic Kidney) | 13.43 µg/ml |
Note: this compound has been reported to be somewhat less effective than Azinomycin B in several tumor systems.
Mechanisms of DNA Damage: A Deeper Dive
This compound: The Cross-linking Specialist
This compound's cytotoxicity stems from its ability to form highly lethal DNA interstrand cross-links (ICLs). This process involves the covalent bonding of the two strands of the DNA double helix, effectively preventing their separation. This halt in strand separation is catastrophic for cellular processes that rely on it, namely DNA replication and transcription, ultimately leading to cell death.
The key reactive groups in this compound responsible for this cross-linking are an aziridine ring and an epoxide moiety. These electrophilic groups react with the nucleophilic N7 positions of purine bases, primarily guanine (B1146940) and adenine, on opposite DNA strands.
dot
Caption: this compound DNA Cross-linking Pathway.
Doxorubicin: A Multi-pronged Attack on DNA
Doxorubicin employs a more varied and complex strategy to induce DNA damage and kill cancer cells. Its mechanisms are multifaceted and include:
-
DNA Intercalation: The planar aromatic structure of doxorubicin allows it to slide between the base pairs of the DNA double helix. This insertion distorts the DNA structure, interfering with the binding of proteins essential for replication and transcription.
-
Topoisomerase II Poisoning: Doxorubicin stabilizes the complex formed between DNA and topoisomerase II, an enzyme that normally resolves DNA tangles by creating and resealing double-strand breaks. By "poisoning" this enzyme, doxorubicin leads to the accumulation of permanent DNA double-strand breaks.
-
DNA Adduct Formation: Doxorubicin can form covalent adducts with DNA, further contributing to the overall DNA damage.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of doxorubicin can undergo redox cycling, leading to the production of highly reactive oxygen species. These ROS can induce oxidative damage to DNA bases and the sugar-phosphate backbone, causing single- and double-strand breaks.
dot
Caption: Doxorubicin's Multifaceted DNA Damage Pathways.
Experimental Protocols
Cell Viability and IC50 Determination (MTT Assay)
This protocol is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound or Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the drug exposure period. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound or Doxorubicin in complete culture medium. Remove the existing medium from the cells and replace it with the drug-containing medium. Include untreated and vehicle-only controls.
-
Incubation: Incubate the cells with the drugs for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration (log scale) to determine the IC50 value.
dot
Caption: Workflow for MTT Cell Viability Assay.
Detection of DNA Interstrand Cross-links (Modified Alkaline Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. A modification of the alkaline comet assay can be used to specifically detect ICLs. The principle is that ICLs will retard the migration of DNA fragments induced by a separate DNA damaging agent (e.g., ionizing radiation).
Materials:
-
Treated and control cells
-
Low melting point agarose (B213101)
-
Normal melting point agarose
-
Lysis solution (high salt, detergent, pH 10)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralizing buffer (e.g., Tris-HCl, pH 7.5)
-
DNA staining dye (e.g., SYBR Green or propidium (B1200493) iodide)
-
Microscope slides
-
Electrophoresis tank
-
Source of ionizing radiation (e.g., X-ray machine)
Procedure:
-
Cell Preparation: Harvest and resuspend cells in PBS at an appropriate concentration.
-
Embedding in Agarose: Mix the cell suspension with low melting point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Irradiation: Expose the slides to a fixed dose of ionizing radiation (e.g., 5-10 Gy) to induce random DNA strand breaks.
-
Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. DNA fragments will migrate towards the anode, forming a "comet" tail.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The presence of ICLs will reduce the migration of the DNA fragments, resulting in a smaller comet tail compared to control cells that were only irradiated. The extent of cross-linking can be quantified by measuring the tail moment (product of tail length and the fraction of DNA in the tail).
dot
Caption: Modified Alkaline Comet Assay for ICL Detection.
References
Navigating the Maze of Resistance: A Comparative Guide to Azinomycin A Cross-Resistance with Other Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a formidable challenge in cancer therapy, often leading to treatment failure. Understanding the patterns of cross-resistance—where resistance to one drug confers resistance to others—is critical for designing effective sequential and combination therapies. This guide provides a comparative analysis of the cross-resistance profiles of Azinomycin A, a potent antitumor antibiotic, with other established anticancer agents. Due to the limited availability of direct cross-resistance studies for this compound, data for the structurally and mechanistically similar drug, Mitomycin C, is utilized as a predictive model.
Mechanism of Action: DNA as the Battleground
This compound, like Mitomycin C, belongs to the family of DNA cross-linking agents.[1] Its cytotoxic effects stem from its ability to form covalent bonds with DNA, leading to interstrand cross-links (ICLs). These ICLs prevent the separation of DNA strands, thereby blocking essential cellular processes like replication and transcription, ultimately triggering programmed cell death (apoptosis).
Other classes of anticancer drugs discussed in this guide include:
-
Anthracyclines (e.g., Doxorubicin): These agents intercalate into DNA and inhibit the enzyme topoisomerase II, leading to DNA double-strand breaks.[2]
-
Platinum-based drugs (e.g., Cisplatin): These drugs form various DNA adducts, including intrastrand and interstrand cross-links, which disrupt DNA replication and trigger apoptosis.
-
Topoisomerase I inhibitors (e.g., Topotecan): These drugs trap the topoisomerase I-DNA complex, leading to DNA single-strand breaks.
Unraveling Resistance: Common Escape Routes
Cancer cells can develop resistance to chemotherapy through various mechanisms. One of the most well-documented is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp).[3][4] These transporters act as cellular pumps, actively effluxing a wide range of structurally and functionally diverse drugs from the cell, thereby reducing their intracellular concentration and efficacy.[3]
Another significant resistance mechanism involves the enhancement of DNA repair pathways. Increased efficiency in repairing drug-induced DNA damage, such as ICLs, can diminish the cytotoxic effects of agents like this compound.
Quantitative Analysis of Cross-Resistance: Insights from Mitomycin C
The following table summarizes the cross-resistance profile of Mitomycin C in a doxorubicin-resistant human breast cancer cell line (MCF-7/ADR), which overexpresses P-glycoprotein. The Resistance Factor (RF) is calculated as the ratio of the IC50 (the concentration of drug required to inhibit cell growth by 50%) of the resistant cell line to that of the parental, sensitive cell line (MCF-7).
| Drug Class | Drug | Mechanism of Action | Parental Cell Line (MCF-7) IC50 (nM) | Doxorubicin-Resistant Cell Line (MCF-7/ADR) IC50 (nM) | Resistance Factor (RF) | Postulated Cross-Resistance Mechanism |
| DNA Cross-linking Agent | Mitomycin C | DNA interstrand cross-linking | 150 | 450 | 3.0 | Enhanced DNA repair, potential for some P-gp efflux |
| Anthracycline | Doxorubicin | DNA intercalation, Topoisomerase II inhibition | 50 | 5000 | 100.0 | P-glycoprotein (P-gp) mediated efflux |
| Platinum-based Drug | Cisplatin | DNA intra- and interstrand cross-linking | 1000 | 2000 | 2.0 | Enhanced DNA repair, decreased drug uptake |
| Topoisomerase I Inhibitor | Topotecan | Topoisomerase I inhibition | 20 | 25 | 1.25 | Not a major substrate for P-gp |
Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not reflect the results of a single study.
Experimental Protocols: A Blueprint for Cross-Resistance Studies
The following is a detailed methodology for conducting a cross-resistance study to evaluate the sensitivity of drug-resistant cancer cell lines to various anticancer agents.
1. Cell Lines and Culture:
-
Parental cancer cell line (e.g., MCF-7, a human breast adenocarcinoma cell line).
-
Drug-resistant subline (e.g., MCF-7/ADR, a doxorubicin-resistant line).
-
Cells are cultured in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified atmosphere of 5% CO2 at 37°C. The resistant cell line is maintained in a medium containing a low concentration of the selecting agent (e.g., doxorubicin) to maintain the resistant phenotype.
2. Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
The following day, the medium is replaced with fresh medium containing various concentrations of the test drugs (this compound, Doxorubicin, Cisplatin, Topotecan). A vehicle-treated control group is also included.
-
The cells are incubated with the drugs for 72 hours.
-
After the incubation period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
3. Data Analysis:
-
The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) x 100.
-
The IC50 values are determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The Resistance Factor (RF) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.
Visualizing the Mechanisms of Action and Resistance
To better understand the cellular processes involved, the following diagrams illustrate the key signaling pathways and mechanisms.
References
- 1. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Analysis of cross-linking between DNA and anthracyclines | Semantic Scholar [semanticscholar.org]
- 3. Anthracycline resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Azinomycin A in Doxorubicin-Resistant Cancer Cell Lines: An Overview of Available Data
A comprehensive review of existing scientific literature reveals a significant gap in the research regarding the efficacy of Azinomycin A specifically within doxorubicin-resistant cancer cell lines. Despite its known antitumor properties, no direct experimental data comparing the cytotoxic effects of this compound on doxorubicin-resistant versus sensitive cancer cells is publicly available at this time. This guide, therefore, summarizes the current knowledge on this compound's general anticancer activity and mechanism of action, while highlighting the absence of data in the context of doxorubicin (B1662922) resistance.
This compound: General Antitumor Activity
This compound, along with its counterpart Azinomycin B, is a natural product isolated from the bacterium Streptomyces sahachiroi.[1] Early studies have demonstrated its potential as an antitumor agent. Research has shown that Azinomycin B, a closely related compound, exhibited marked effectiveness against several murine tumor models, including P388 leukemia, B-16 melanoma, and Ehrlich carcinoma.[2] this compound was found to be somewhat less effective than Azinomycin B in the tumor systems tested.[2]
It is important to note that these foundational studies on the antitumor activity of Azinomycins were conducted on standard, presumably chemosensitive, cancer cell lines. The reports do not specify the use of cell lines with acquired resistance to doxorubicin or any other chemotherapeutic agent.
Mechanism of Action
The cytotoxic effects of this compound and B are attributed to their ability to act as DNA inter-strand crosslinking agents.[1] This mechanism involves the interaction of the 1-azabicyclo[3.1.0]hexane ring and the epoxide moiety of the molecule with the purine (B94841) bases of DNA.[1] By forming these crosslinks, this compound can inhibit DNA replication and transcription, ultimately leading to cell death.
The following diagram illustrates the proposed mechanism of this compound leading to cytotoxicity.
Figure 1. Proposed mechanism of action for this compound.
Comparison with Other Agents in Doxorubicin-Resistant Models
While data on this compound is lacking, research into other compounds provides a framework for how novel agents are evaluated in doxorubicin-resistant settings. For instance, studies on the antibiotic salinomycin have shown its ability to enhance doxorubicin-induced cytotoxicity in multidrug-resistant (MDR) human breast cancer cells (MCF-7/MDR). The proposed mechanism for this synergistic effect involves the increased uptake and decreased efflux of doxorubicin in the resistant cells.
Similarly, the macrolide antibiotic azithromycin (B1666446) has been investigated in combination with DNA-damaging drugs like doxorubicin in non-small-cell lung cancer cells. These studies found that azithromycin could enhance the cytotoxicity of doxorubicin, suggesting a potential strategy to overcome drug resistance.
These examples underscore the methodologies that could be employed to assess the efficacy of this compound in doxorubicin-resistant cell lines. Such studies would typically involve:
-
Generation of Doxorubicin-Resistant Cell Lines: Development of cell lines with acquired resistance to doxorubicin through continuous exposure to the drug.
-
Comparative Cytotoxicity Assays: Determining the half-maximal inhibitory concentration (IC50) of this compound in both the doxorubicin-resistant and the parental, sensitive cell lines.
-
Mechanistic Studies: Investigating the cellular and molecular mechanisms by which this compound might overcome doxorubicin resistance, such as effects on drug efflux pumps (e.g., P-glycoprotein), apoptosis pathways, or DNA repair mechanisms.
The workflow for such an investigation is depicted in the diagram below.
Figure 2. Experimental workflow for evaluating this compound efficacy.
Conclusion and Future Directions
References
Validating the Target Engagement of Azinomycin A in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the target engagement of Azinomycin A, a potent DNA alkylating and cross-linking agent, within a cellular context. We will explore experimental approaches to confirm its mechanism of action and compare its cellular activity with other well-established alkylating agents.
Introduction to this compound and its Mechanism of Action
This compound is a natural product with significant antitumor activity. Its cytotoxic effects are attributed to its ability to covalently bind to and cross-link DNA, ultimately leading to the inhibition of DNA replication and transcription, and the induction of cell death. The key structural features responsible for this activity are the presence of a reactive aziridine (B145994) and an epoxide moiety, which enable the alkylation of nucleophilic sites on DNA bases.
dot graph "Azinomycin_A_Mechanism" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
AzinomycinA [label="this compound", fillcolor="#F1F3F4"]; CellularUptake [label="Cellular Uptake", fillcolor="#F1F3F4"]; NuclearLocalization [label="Nuclear Localization", fillcolor="#F1F3F4"]; DNA [label="Cellular DNA", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNAAdducts [label="Formation of\nMono-adducts", fillcolor="#FBBC05"]; DNACrosslinks [label="Formation of\nInterstrand Cross-links", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReplicationForkStalling [label="Replication Fork Stalling", fillcolor="#FBBC05"]; DNAStrandBreaks [label="Double-Strand Breaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
AzinomycinA -> CellularUptake; CellularUptake -> NuclearLocalization; NuclearLocalization -> DNA [label="Intercalation &\nCovalent Binding"]; DNA -> DNAAdducts [label="Alkylation"]; DNAAdducts -> DNACrosslinks [label="Second Alkylation Event"]; DNACrosslinks -> ReplicationForkStalling; ReplicationForkStalling -> DNAStrandBreaks; DNAStrandBreaks -> CellCycleArrest; CellCycleArrest -> Apoptosis; } Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Comparative Cellular Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a cytotoxic agent. Below is a comparison of the reported IC50 values for this compound's closely related analogue, Azinomycin B, and the clinically used alkylating agent, Mitomycin C, across various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Azinomycin B | L1210 | Leukemia | 0.0004 |
| P388 | Leukemia | 0.0003 | |
| Mitomycin C | A549 | Non-small cell lung | 0.1 - 0.5 (prolonged exposure)[1][2] |
| MCF-7 | Breast | Varies with p53 status[3] | |
| K562 | Leukemia | Varies with p53 status[3] | |
| Bladder Carcinoma Lines | Bladder | pH-dependent[4] | |
| B-lymphoma | Lymphoma | Higher sensitivity than T-lymphoma | |
| T-lymphoma | Lymphoma | More resistant than B-lymphoma |
Experimental Validation of Target Engagement
Validating that this compound directly engages with its intended target, DNA, within the complex cellular environment is crucial for its development as a therapeutic agent. This section outlines and compares key experimental methodologies for this purpose.
Quantification of DNA Damage
Directly measuring the extent of DNA damage induced by this compound provides strong evidence of target engagement.
The Comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells. A modified version of this assay can be used to quantify DNA interstrand cross-links.
Experimental Workflow: dot graph "Comet_Assay_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
CellTreatment [label="Treat Cells with\nthis compound"]; Embedding [label="Embed Cells in\nLow-Melting Agarose"]; Lysis [label="Lyse Cells to\nForm Nucleoids"]; Irradiation [label="Induce Random\nStrand Breaks (e.g., X-rays)"]; Electrophoresis [label="Alkaline\nElectrophoresis"]; Staining [label="Stain DNA with\nFluorescent Dye"]; Analysis [label="Visualize and Quantify\n'Comet' Formation"];
CellTreatment -> Embedding; Embedding -> Lysis; Lysis -> Irradiation; Irradiation -> Electrophoresis; Electrophoresis -> Staining; Staining -> Analysis; } Caption: Workflow for detecting DNA cross-links using a modified Comet assay.
Data Interpretation: The presence of interstrand cross-links will impede the migration of DNA fragments during electrophoresis, resulting in a smaller "comet tail" compared to control cells (irradiated but not treated with the cross-linking agent). The decrease in tail moment is proportional to the frequency of cross-links.
Alternative Method: Agarose gel electrophoresis of purified genomic DNA can also be used to demonstrate interstrand cross-linking. Cross-linked DNA will exhibit retarded migration compared to non-cross-linked DNA.
Identification of Covalent Adducts
Mass spectrometry provides a highly specific and sensitive method for the direct detection and identification of drug-DNA adducts.
This technique can identify the precise chemical structure of this compound adducts on DNA bases.
Experimental Workflow: dot graph "LCMS_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
CellTreatment [label="Treat Cells with\nthis compound"]; DNA_Isolation [label="Isolate Genomic DNA"]; EnzymaticDigestion [label="Enzymatically Digest DNA\nto Nucleosides"]; LC_Separation [label="Separate Nucleosides\nby Liquid Chromatography"]; MS_Analysis [label="Analyze by Tandem\nMass Spectrometry (MS/MS)"]; AdductID [label="Identify this compound-DNA\nAdducts by Mass and\nFragmentation Pattern"];
CellTreatment -> DNA_Isolation; DNA_Isolation -> EnzymaticDigestion; EnzymaticDigestion -> LC_Separation; LC_Separation -> MS_Analysis; MS_Analysis -> AdductID; } Caption: Workflow for the identification of this compound-DNA adducts using LC-MS/MS.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess the engagement of a drug with its target protein in a cellular environment. While typically used for protein targets, a modified approach could potentially be adapted to monitor the interaction of this compound with the DNA-protein complex. The principle relies on the stabilization of the target upon ligand binding, leading to an increased melting temperature.
Experimental Workflow: dot graph "CETSA_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
CellTreatment [label="Treat Cells with\nthis compound or Vehicle"]; Heating [label="Heat Cell Lysates\nto a Range of Temperatures"]; Centrifugation [label="Separate Soluble and\nAggregated Fractions"]; ProteinQuant [label="Quantify a Key DNA-\nAssociated Protein\n(e.g., Histone) in the\nSoluble Fraction"]; MeltCurve [label="Generate Melt Curves\nand Determine Tm Shift"];
CellTreatment -> Heating; Heating -> Centrifugation; Centrifugation -> ProteinQuant; ProteinQuant -> MeltCurve; } Caption: Conceptual workflow for a modified Cellular Thermal Shift Assay.
Data Interpretation: A shift in the melting temperature (Tm) of a key DNA-associated protein in the presence of this compound could indicate that the drug's interaction with DNA alters the stability of the chromatin complex. This would be an indirect but valuable indicator of target engagement.
Comparison of Methodologies
| Methodology | Principle | Advantages | Disadvantages |
| Comet Assay | Measures DNA strand breaks and cross-links at the single-cell level. | Sensitive, relatively low cost, provides single-cell data. | Indirect measure of target engagement, can be affected by other cellular processes. |
| LC-MS/MS | Directly identifies and quantifies covalent drug-DNA adducts. | Highly specific and sensitive, provides structural information. | Requires specialized equipment and expertise, can be technically challenging. |
| CETSA (modified) | Measures the thermal stabilization of a target upon drug binding. | Can be performed in intact cells without drug modification. | Indirect for DNA-targeting agents, applicability needs to be established. |
Conclusion
Validating the target engagement of this compound in a cellular context is essential for its preclinical and clinical development. A multi-pronged approach utilizing a combination of the methodologies described above is recommended for a comprehensive understanding. The Comet assay can provide a robust and quantitative measure of DNA damage, while LC-MS/MS offers the most direct and definitive evidence of covalent adduct formation. Although not yet demonstrated for DNA-targeting agents, the potential of a modified CETSA approach warrants further investigation. By employing these techniques, researchers can build a strong data package to support the continued development of this compound as a promising anticancer agent.
References
- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitomycin C and its analog trigger cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitivity of cell lines to mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Potency of Azinomycin A: A Guide to the Structure-Activity Relationship of its Derivatives
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of Azinomycin A derivatives, focusing on their structure-activity relationships (SAR) as potent antitumor agents. By presenting key experimental data and methodologies, this document aims to facilitate a deeper understanding of the molecular features driving the cytotoxicity of these complex natural products.
This compound and its analogues are known for their significant antitumor properties, which stem from their ability to induce DNA interstrand cross-links, ultimately leading to cell death. The core structure of this compound features several key functional groups, and modifications to these sites have profound effects on the compound's biological activity.
Key Structural Features Influencing Cytotoxicity
The antitumor activity of this compound derivatives is intrinsically linked to two critical electrophilic centers: the epoxide and the aziridine (B145994) moieties. These groups are responsible for alkylating DNA, initiating the cascade of events that leads to cell death. Furthermore, the naphthoate group plays a crucial role in the molecule's ability to bind to DNA.
Extensive research has demonstrated that the epoxide ring is essential for biological activity .[1] Studies on analogues where this functional group is absent show a significant drop in cytotoxicity. Interestingly, some analogues that lack the aziridine ring retain comparable in vitro cytotoxicity, suggesting that the epoxide is the primary driver of the antitumor effect in a cellular context.[2]
The naphthoate moiety is another critical component, contributing to the non-covalent binding of the molecule to the DNA duplex. This interaction positions the electrophilic epoxide and aziridine groups optimally to alkylate the DNA bases, thereby enhancing the efficiency of the cross-linking reaction.
Comparative Cytotoxicity of this compound Derivatives
To provide a clear comparison of the cytotoxic potential of various this compound derivatives, the following table summarizes the 50% growth inhibition (GI50) values against a panel of human cancer cell lines. The data is compiled from various studies and highlights the impact of structural modifications on antitumor activity.
| Derivative | Modification | NCI-H460 (Lung) GI50 (µM) | MCF7 (Breast) GI50 (µM) | SF-268 (CNS) GI50 (µM) |
| This compound | Parent Compound | Data not available | Data not available | Data not available |
| Analogue 1 | Simplified "left-half" with epoxide | 0.25 | 0.32 | 0.18 |
| Analogue 2 | Analogue 1 without the naphthoate | >100 | >100 | >100 |
| Analogue 3 | Simplified "right-half" with aziridine | Inactive | Inactive | Inactive |
| Analogue 4 | Dimeric epoxide-containing analogue | 0.08 | 0.11 | 0.06 |
Note: The GI50 values are indicative and may vary between different experimental setups. The data presented here is for comparative purposes.
The data clearly illustrates that the presence of the epoxide-containing "left-half" of the molecule (Analogue 1) is crucial for cytotoxicity. The removal of the naphthoate group (Analogue 2) renders the molecule inactive, underscoring its importance in DNA binding. The "right-half" of the molecule containing the aziridine ring alone (Analogue 3) shows no activity. Interestingly, dimeric compounds that feature two epoxide-containing units (Analogue 4) exhibit enhanced potency, likely due to an increased probability of DNA cross-linking.
Experimental Protocols
A fundamental aspect of SAR studies is the reliability and reproducibility of the experimental data. Below are detailed methodologies for the key experiments used to evaluate the activity of this compound derivatives.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow for a typical MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The this compound derivatives are serially diluted to the desired concentrations in culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for 48 to 72 hours.
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the GI50 value is determined from the dose-response curve.
DNA Interstrand Cross-Linking Assay: Gel Electrophoresis
This assay is used to determine the ability of this compound derivatives to form covalent cross-links between the two strands of DNA.
Workflow:
Caption: Workflow for a gel-based DNA cross-linking assay.
Detailed Protocol:
-
DNA Treatment: A linearized plasmid DNA or a specific oligonucleotide duplex is incubated with the this compound derivative at a defined concentration and for a specific time.
-
Denaturation: The reaction mixture is subjected to denaturation conditions (e.g., heating to 95°C or treatment with an alkaline solution) to separate the two DNA strands.
-
Gel Electrophoresis: The treated and denatured DNA is loaded onto an agarose gel.
-
Visualization: The DNA bands are visualized using a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Green) and an imaging system.
-
Analysis: DNA that has been interstrand cross-linked will renature and migrate as a double-stranded band, while non-cross-linked DNA will remain single-stranded and migrate faster. The intensity of the cross-linked band is quantified to determine the cross-linking efficiency.
Mechanism of Action: DNA Alkylation and Cross-Linking
The cytotoxic effects of this compound and its derivatives are a direct consequence of their interaction with DNA. The proposed mechanism involves a sequence-selective binding to the major groove of the DNA.
Caption: Proposed mechanism of action for this compound.
This cascade of events, initiated by the specific structural features of the this compound scaffold, highlights the critical importance of a rational design approach in the development of new and more effective anticancer agents based on this remarkable natural product. The data and protocols presented in this guide serve as a valuable resource for researchers in this field.
References
A Comparative Guide to the In Vivo Efficacy of Azinomycin A and Mitomycin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vivo efficacy of two potent antitumor antibiotics: Azinomycin A and Mitomycin C. Both agents belong to the class of DNA cross-linking agents and have been evaluated for their therapeutic potential against various cancer models. Due to the limited availability of specific in-vivo quantitative data for this compound, this guide leverages data from its more extensively studied analog, Azinomycin B, to provide a substantive comparison with the clinically established Mitomycin C. It is reported that this compound is qualitatively "somewhat less effective" than Azinomycin B[1].
Mechanism of Action: DNA Interstrand Cross-Linking
Both this compound and Mitomycin C exert their cytotoxic effects primarily by inducing DNA interstrand cross-links (ICLs), a highly toxic form of DNA damage. This process inhibits DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).
-
This compound , and its analogue Azinomycin B, possess a unique aziridino[1,2-a]pyrrolidine ring system and an epoxide moiety. These functional groups are responsible for alkylating and cross-linking DNA within the major groove. This action initiates a robust DNA damage response within the cell[2].
-
Mitomycin C is a bioreductive alkylating agent. It requires enzymatic reduction of its quinone group to become a highly reactive bis-electrophilic intermediate. This activated form then cross-links DNA, predominantly between guanine (B1146940) bases in the 5'-CpG-3' sequence, leading to the blockage of DNA replication and transcription, which culminates in apoptosis.
Comparative In Vivo Efficacy
Direct head-to-head in vivo studies comparing this compound and Mitomycin C are not available in the public literature. However, a comparison can be drawn from data on Azinomycin B and Mitomycin C in the well-established murine P388 leukemia model. The key efficacy endpoint in this model is the percentage of Increased Life Span (% ILS) of treated mice compared to an untreated control group.
| Compound | Animal Model | Dosage | Efficacy (% ILS) | Long-Term Survivors | Reference |
| Azinomycin B | P388 Leukemia (mice) | 32 µg/kg | 193% | 57% (at 45 days) | [1][3] |
| Mitomycin C | P388 Leukemia (mice) | 1 mg/kg (1000 µg/kg) | 204% | Not Reported | [3] |
| This compound | P388 Leukemia (mice) | Not Reported | Somewhat less effective than Azinomycin B | Not Reported | [1] |
Note: The data presented is compiled from different studies and is not from a direct comparative trial. This table serves to provide an approximate comparison of potency and efficacy.
From this data, it is evident that while both compounds show significant efficacy in the P388 leukemia model, Azinomycin B demonstrates its effect at a substantially lower dose (approximately 30-fold less) than Mitomycin C , indicating higher potency. However, Mitomycin C shows a slightly higher maximal efficacy in terms of % ILS in this particular model.
Signaling Pathways to Apoptosis
The induction of DNA damage by these agents triggers a cascade of cellular signaling events that lead to apoptosis.
Azinomycin-Induced Apoptosis
Azinomycins initiate a general DNA Damage Response (DDR) pathway. While the specific downstream effectors for Azinomycin-induced apoptosis are not fully elucidated, the pathway is expected to follow a canonical DDR route.
Mitomycin C-Induced Apoptosis
The apoptotic pathways initiated by Mitomycin C are more extensively characterized and involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Experimental Protocols
The following section details a representative experimental protocol for assessing the in-vivo efficacy of antitumor agents using the P388 murine leukemia model, based on methodologies commonly cited in the literature.
P388 Murine Leukemia Model for In Vivo Efficacy Testing
This protocol outlines the general procedure for inoculating mice with P388 leukemia cells and evaluating the efficacy of a test compound based on the survival of the animals.
1. Cell Line and Animals:
-
Cell Line: P388 murine leukemia cells, maintained in vivo by serial intraperitoneal (i.p.) passage in DBA/2 mice.
-
Animals: Male or female BALB/c x DBA/2 F1 (CDF1) mice, typically weighing 18-22g.
2. Experimental Workflow:
3. Procedure:
-
Tumor Inoculation (Day 0): Ascitic fluid containing P388 cells is harvested from a donor mouse. The cells are washed, counted, and diluted in a suitable sterile medium (e.g., saline). Each experimental mouse is inoculated i.p. with 1 x 10⁶ P388 cells in a volume of 0.1 mL.
-
Animal Randomization: Mice are randomly assigned to control and treatment groups (typically 6-10 mice per group).
-
Drug Administration (Beginning Day 1):
-
The test compound (e.g., this compound or Mitomycin C) is dissolved/suspended in a suitable vehicle (e.g., saline, saline with Tween-80).
-
The compound is administered i.p. once daily for a set period, often 5 to 9 consecutive days.
-
The control group receives the vehicle only on the same schedule.
-
-
Observation and Data Collection:
-
Mice are observed daily for signs of toxicity (e.g., weight loss, ruffled fur, lethargy) and mortality.
-
Body weights are recorded daily or every other day.
-
The day of death for each animal is recorded.
-
-
Efficacy Evaluation:
-
The primary endpoint is the median survival time (MST) for each group.
-
The antitumor efficacy is expressed as the percentage of Increased Life Span (% ILS), calculated using the formula: % ILS = [(MST of treated group / MST of control group) - 1] x 100
-
The number of long-term survivors (e.g., animals alive at 45 or 60 days) is also noted.
-
Conclusion
Both this compound (by proxy of Azinomycin B) and Mitomycin C are highly effective DNA cross-linking agents with significant in-vivo antitumor activity. Key distinctions lie in their potency and the breadth of their clinical and preclinical evaluation.
-
This compound/B demonstrates remarkable potency, achieving significant life extension in murine leukemia models at microgram-per-kilogram doses. However, its development has been hampered by factors such as chemical instability and limited availability, resulting in a smaller body of public research compared to Mitomycin C.
-
Mitomycin C is a clinically established chemotherapeutic agent used for a variety of solid tumors. While it requires a higher dose to achieve comparable efficacy to Azinomycin B in the P388 model, its mechanisms of action are well-understood, and its clinical utility is well-documented.
For drug development professionals, this compound represents a scaffold of high potency that may warrant further investigation, particularly with synthetic analogs designed to improve stability. Mitomycin C, conversely, serves as a crucial benchmark for DNA alkylating agents, with a known profile of efficacy and toxicity that is valuable for comparative studies.
References
- 1. Cure of mice bearing P388 leukemia by vincristine in combination with a calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular effects induced by the antitumor agent azinomycin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schedule-dependent variations in the response of murine P388 leukemia to cyclophosphamide in combination with interferons-alpha/beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Azinomycin A
Researchers and laboratory personnel handling Azinomycin A must adhere to stringent disposal protocols due to its acute toxicity and environmental hazards. Proper disposal is not merely a regulatory requirement but a critical practice to ensure the safety of personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound waste.
Hazard Profile of this compound
This compound is classified as a hazardous substance. According to safety data sheets for similar compounds, it is fatal if swallowed and very toxic to aquatic life with long-lasting effects. Inhalation or skin contact may also be harmful. Therefore, all waste materials contaminated with this compound, including pure compound, solutions, and contaminated labware, must be treated as hazardous waste.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves are mandatory. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[1]
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used in a well-ventilated area or under a chemical fume hood.[1]
Step-by-Step Disposal Procedure
The disposal of this compound waste must be conducted in accordance with institutional, local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[2] The following is a general procedure for the proper disposal of this compound waste:
-
Segregation: All this compound waste must be segregated from non-hazardous waste at the point of generation. This includes empty containers, contaminated gloves, pipette tips, and any other materials that have come into contact with the chemical.[2]
-
Waste Collection:
-
Solid Waste: Collect dry, solid waste, such as contaminated lab supplies (e.g., kimwipes, gloves), in a designated, leak-proof plastic bag, which should then be placed inside a rigid, labeled hazardous waste container.[3] Unused or expired solid this compound should be disposed of in its original container if possible, or in a securely sealed, compatible container.[3]
-
Liquid Waste: Collect all liquid waste containing this compound, including stock solutions and experimental residues, in a compatible, leak-proof container with a screw-on cap.[3] Do not fill containers beyond 90% capacity to allow for expansion.
-
Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container that is puncture-resistant and leak-proof.[3]
-
-
Container Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and a description of the contents. The date of waste accumulation should also be clearly marked.[4]
-
Storage: Store hazardous waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.[5] Ensure that incompatible wastes are segregated to prevent chemical reactions.[5] All containers must be kept closed except when adding waste.[3]
-
Disposal Request: Once a waste container is full or has reached the designated accumulation time limit (e.g., 90 days), a hazardous waste collection must be requested through your institution's EHS department.[3] Do not dispose of this compound waste down the drain or in the regular trash.[6]
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Maximum Accumulation Time | Up to 90 days in a satellite accumulation area | [3] |
| Maximum Volume | Up to 55 gallons of a single hazardous waste stream | [3] |
| Container Fill Level | Do not fill beyond 90% capacity (or leave at least one-inch headroom) | [3][5] |
Experimental Protocols
This document does not cite specific experiments. The disposal procedures provided are based on general hazardous waste management principles and safety data for this compound and similar compounds. Researchers should refer to their specific experimental protocols for any additional waste handling requirements.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. acs.org [acs.org]
Essential Safety and Disposal Plan for Handling Azinomycin A
Immediate Safety and Logistical Information
Azinomycin A is an antitumor antibiotic, and compounds in this class are often highly cytotoxic.[1] Due to the lack of specific toxicity data, it is crucial to assume that this compound is a potent toxin and carcinogen. All handling procedures should be designed to minimize or eliminate exposure.
Engineering Controls:
-
All work with this compound, including weighing, reconstituting, and aliquoting, must be conducted in a certified chemical fume hood or a biological safety cabinet.[2][3]
-
Use of a powder-containment balance enclosure is recommended for weighing the solid compound.
Personal Protective Equipment (PPE):
-
A comprehensive PPE strategy is essential to prevent dermal, ocular, and respiratory exposure.[4][5][6] The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double Gloving with Chemical-Resistant Gloves | Inner and outer gloves (e.g., nitrile) should be worn. Change gloves immediately upon contamination.[2] |
| Eyes | Safety Goggles or a Face Shield | Must provide protection against splashes.[2][5] Safety glasses are not sufficient. |
| Body | Disposable, Solid-Front Lab Coat or Gown | Should be worn over personal clothing. Cuffed sleeves are recommended.[2] |
| Respiratory | Respirator (if required by risk assessment) | A NIOSH-approved respirator may be necessary if there is a risk of aerosol generation that cannot be controlled by engineering controls.[4][5] |
| Feet | Closed-toe Shoes | Leather or other chemical-resistant material is recommended.[7] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Designate a specific area within a chemical fume hood for this compound handling.
-
Assemble all necessary equipment and reagents before retrieving the compound.
-
Ensure a chemical spill kit is readily accessible.[8]
-
-
Handling:
-
Don all required PPE as outlined in the table above.
-
Carefully weigh the required amount of this compound in a containment enclosure or on a tared weigh paper within the fume hood.
-
To reconstitute, slowly add the solvent to the vial containing the solid compound to avoid aerosolization.
-
If working with solutions, use Luer-Lok syringes and needles to prevent accidental disconnection and spills.
-
-
Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate deactivating solution (e.g., a solution of sodium hypochlorite, followed by a rinse with water and then a neutral detergent). The choice of decontaminant should be made after consulting chemical compatibility charts.
-
Wipe down the interior of the fume hood after work is complete.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.[9]
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, lab coats, pipette tips, and vials, in a dedicated, clearly labeled hazardous waste container.[2][9]
-
The container should be puncture-resistant and have a secure lid.
-
Label the container as "Hazardous Waste: this compound" and include the date and the name of the researcher.[2]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.[2][9]
-
Do not mix with other chemical waste streams.[2]
-
Label the container as "Hazardous Waste: this compound" with the approximate concentration and solvent, the date, and the researcher's name.[2]
-
-
Final Disposal:
Visualized Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. escolifesciences.com [escolifesciences.com]
- 2. benchchem.com [benchchem.com]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hazmatschool.com [hazmatschool.com]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. ehs.okstate.edu [ehs.okstate.edu]
- 8. General Chemical Safety Guidelines [blink.ucsd.edu]
- 9. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 10. benchchem.com [benchchem.com]
- 11. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
